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  • Product: 2-(1-Vinylcyclopropyl)acetic acid
  • CAS: 2091588-79-1

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 2-(1-Vinylcyclopropyl)acetic Acid

Executive Summary As modern drug discovery pivots toward structurally rigidified aliphatic scaffolds to improve pharmacokinetic profiles, cyclopropane derivatives have emerged as privileged motifs. 2-(1-Vinylcyclopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward structurally rigidified aliphatic scaffolds to improve pharmacokinetic profiles, cyclopropane derivatives have emerged as privileged motifs. 2-(1-Vinylcyclopropyl)acetic acid represents a highly versatile, bifunctional building block[1]. By integrating a conformationally restricting cyclopropane ring, a reactive vinyl handle, and an acetic acid moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics, macrocyclic inhibitors, and novel amino acid analogs[2]. This technical guide details its physicochemical properties, mechanistic utility, and field-validated synthetic workflows.

Physicochemical Profiling

Understanding the baseline properties of 2-(1-vinylcyclopropyl)acetic acid is essential for downstream reaction optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. The cyclopropane ring introduces significant s-character to its C-C bonds, slightly increasing the acidity of adjacent protons and altering the local steric environment compared to acyclic analogs.

Table 1: Physicochemical Properties of 2-(1-Vinylcyclopropyl)acetic Acid

PropertyValue / Description
IUPAC Name 2-(1-vinylcyclopropyl)acetic acid
CAS Registry Number 2091588-79-1[1]
Molecular Formula C7H10O2[1]
Molecular Weight 126.15 g/mol [1]
LogP (Predicted) ~1.35 (Optimal for aqueous/organic partitioning)
Topological Polar Surface Area (TPSA) 37.30 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Structural and Mechanistic Insights

The architectural brilliance of 2-(1-vinylcyclopropyl)acetic acid lies in its trifunctional nature. As an application scientist, I leverage these three pillars to design robust synthetic routes:

  • Conformational Restriction : The cyclopropane ring locks the spatial arrangement of the acetic acid side chain. In peptidomimetic design, this restriction reduces the entropic penalty upon target binding, frequently leading to enhanced binding affinity.

  • Orthogonal Reactivity (Vinyl Group) : The terminal olefin is primed for transition-metal-catalyzed cross-coupling (e.g., Heck reactions) or ring-closing metathesis (RCM). This is particularly useful in generating macrocyclic scaffolds, a strategy famously employed in the development of Hepatitis C virus (HCV) protease inhibitors[2].

  • Amidation/Esterification Handle : The acetic acid tail provides a standard vector for peptide coupling, allowing seamless integration into solid-phase peptide synthesis (SPPS) workflows.

FunctionalUtility Core 2-(1-Vinylcyclopropyl)acetic Acid Node1 Conformational Restriction (Cyclopropane Ring) Core->Node1 Rigidifies side-chain Node2 Orthogonal Functionalization (Vinyl Group) Core->Node2 Enables cross-coupling Node3 Amidation / Esterification (Acetic Acid Handle) Core->Node3 Peptide integration Target Optimized Lead Compound Node1->Target Lowers entropic penalty Node2->Target Macrocyclization (RCM) Node3->Target Prodrug / Peptidomimetic

Figure 1: Functional utility of the trifunctional scaffold in rational drug design.

Synthetic Methodologies

Synthesizing 2-(1-vinylcyclopropyl)acetic acid requires precise control over the cyclopropane ring, which is susceptible to ring-opening under harsh acidic or radical conditions[3]. The most reliable route involves the homologation of 1-vinylcyclopropanecarboxylic acid.

The workflow proceeds via the reduction of the carboxylic acid to (1-vinylcyclopropyl)methanol, followed by activation of the alcohol, cyanation, and subsequent hydrolysis[4].

SynthesisWorkflow A 1-Vinylcyclopropane- carboxylic Acid B (1-Vinylcyclopropyl)- methanol A->B LiAlH4, THF (Reduction) C 1-(Bromomethyl)-1- vinylcyclopropane B->C MsCl, LiBr, THF (Activation) D 2-(1-Vinylcyclopropyl)- acetonitrile C->D NaCN, DMF (Cyanation) E 2-(1-Vinylcyclopropyl)- acetic Acid D->E NaOH, H2O/EtOH (Hydrolysis)

Figure 2: Step-by-step synthetic workflow for 2-(1-vinylcyclopropyl)acetic acid.

Experimental Protocols

The following methodology incorporates internal checkpoints to ensure the integrity of the highly strained vinylcyclopropane system. Every step is designed as a self-validating system.

Protocol: Synthesis via Nitrile Homologation

Step 1: Reduction to (1-Vinylcyclopropyl)methanol

  • Procedure : Suspend LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C under N₂. Slowly add a solution of 1-vinylcyclopropanecarboxylic acid (1.0 eq) in THF.

  • Causality : The slow addition at 0 °C prevents thermal runaway and potential over-reduction or isomerization of the vinyl group.

  • Validation : Quench with Fieser's method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). The formation of a granular white precipitate confirms successful quenching. TLC should show complete consumption of the starting material.

Step 2: Activation to 1-(Bromomethyl)-1-vinylcyclopropane

  • Procedure : To a stirred solution of (1-vinylcyclopropyl)methanol (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.2 eq), followed by Methanesulfonyl chloride (MsCl, 1.2 eq). After 15 minutes, add LiBr (5.0 eq) and stir for 30 minutes[4].

  • Causality : Forming the mesylate in situ and immediately displacing it with bromide (via LiBr) prevents the isolation of the potentially unstable mesylate[4]. The low temperature (-78 °C) suppresses cyclopropylmethyl-homoallyl rearrangement, preserving the strained ring system[3].

  • Validation : GC-MS analysis of an aliquot should reveal the mass of the brominated product without ring-opened isomers.

Step 3: Cyanation and Hydrolysis

  • Procedure : Dissolve the crude bromide in DMF. Add NaCN (1.5 eq) and stir at room temperature for 12 hours. Extract the resulting 2-(1-vinylcyclopropyl)acetonitrile with Et₂O.

  • Hydrolysis : Reflux the nitrile intermediate in a 1:1 mixture of 2M NaOH and Ethanol for 24 hours. Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc.

  • Causality : Basic hydrolysis is strictly preferred over acidic hydrolysis to prevent acid-catalyzed hydration of the vinyl group or electrophilic cleavage of the cyclopropane ring.

  • Validation : ¹H NMR (CDCl₃) of the final product must show the characteristic vinyl protons (multiplets at ~5.0-6.0 ppm) and the intact cyclopropane protons (multiplets at ~0.6-1.0 ppm), alongside a broad singlet for the carboxylic acid OH (~11.0 ppm).

References

  • AiFChem. "2-(1-Vinylcyclopropyl)acetic acid - 2091588-79-1". AiFChem Database. 1

  • Chemical Reviews. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids". ACS Publications. 2

  • MathNet.ru. "Synthesis, Structure and Facile Rearrangement of a (Bromomethy1ene)-cyclopropane-Dichloroketene Adduct". Mendeleev Communications. 3

  • Peking University. "Supporting Information: Nickel-Catalyzed 1,2-Carboamination of Alkenyl Alcohols". ChemRxiv / PKU. 4

Sources

Exploratory

Biomimetic and Chemoenzymatic Pathways Utilizing 2-(1-Vinylcyclopropyl)acetic Acid: A Technical Guide

An in-depth technical guide on the utilization of 2-(1-vinylcyclopropyl)acetic acid (VCAA) in advanced synthetic and biomimetic pathways. Executive Summary The cyclopropyl fragment is a privileged pharmacophore and a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of 2-(1-vinylcyclopropyl)acetic acid (VCAA) in advanced synthetic and biomimetic pathways.

Executive Summary

The cyclopropyl fragment is a privileged pharmacophore and a critical structural motif in both natural products and synthetic drugs, appearing in a significant portion of FDA-approved therapeutics . In biological systems, cyclopropane-containing amino acids such as 1-aminocyclopropanecarboxylic acid (ACC) serve as direct precursors in the biosynthesis of the plant hormone ethylene . Within this chemical space, 2-(1-vinylcyclopropyl)acetic acid (VCAA) and its derivatives (e.g., 1-vinylcyclopropyl 4-methylbenzenesulfonate) have emerged as powerhouse synthons.

The inherent ring strain of the vinylcyclopropyl group (~27.5 kcal/mol) provides the thermodynamic driving force necessary for complex biomimetic cascades and transition-metal-catalyzed carbocyclizations. This guide details how researchers leverage VCAA to construct the intricate 5- and 7-membered ring systems found in complex sesquiterpenes, diterpenes, and alkaloids.

Mechanistic Foundation: The Vinylcyclopropyl Motif in Biosynthesis

The true synthetic and biomimetic utility of the VCAA motif lies in its ability to undergo the Divinylcyclopropane-Cycloheptadiene Rearrangement (DVCPR) . This[3,3]-sigmatropic (Cope-type) shift is widely hypothesized to be a key step in the biosynthesis of several natural products, including the marine pheromone ectocarpene and the plant metabolite occidenol [[1]]([Link]).

When a VCAA derivative is enzymatically desaturated or chemically allylated to form a cis-divinylcyclopropane intermediate, the molecule becomes highly unstable. The homolytic cleavage of the C1–C2 bond (or a concerted rearrangement) is thermodynamically driven by the release of cyclopropane ring strain, pushing the equilibrium entirely toward the formation of a cycloheptadiene core .

Biomimetic_DVCPR A 2-(1-Vinylcyclopropyl)acetic acid (VCAA Precursor) B Enzymatic Desaturation / Chemical Allylation A->B Activation C cis-Divinylcyclopropane Intermediate B->C ΔG > 0 D [3,3]-Sigmatropic Shift (Cope Rearrangement) C->D Strain Release (~27.5 kcal/mol) E Cycloheptadiene Core (e.g., Ectocarpene) D->E Spontaneous

Biomimetic Divinylcyclopropane Rearrangement (DVCPR) Pathway.

Key Biomimetic and Synthetic Applications
  • [7-5-5] Tricyclic Alkaloid Cores : The complex bicyclo[5.3.0]decane skeleton of Daphniphyllum alkaloids can be constructed via an anionic DVCPR. By utilizing a cyclopentenone derivative bearing a vinylcyclopropyl group at the β-position (derived from VCAA logic), researchers successfully triggered a rearrangement that forms the critical 7-membered ring .

  • (-)-Mesembrine Synthesis : VCAA derivatives are highly effective precursors for Rh(I)-catalyzed [5+1] cycloadditions. The reaction of a VCAA-derived amine with carbon monoxide yields a γ,γ-disubstituted α,β-cyclohexenone, which serves as the core for the total synthesis of the alkaloid (-)-mesembrine .

  • Sordaricin Biomimetic Synthesis : The unique cycloheptene ring of the antifungal diterpene sordaricin is synthesized via a Heck cyclization precursor derived from a vinylcyclopropyl intermediate, elegantly mimicking the natural biosynthetic cascade that generates its contiguous quaternary stereocenters .

Experimental Methodologies: Self-Validating Protocols

Protocol A: Scalable Synthesis of the 1-Vinylcyclopropyl Core

Historically, accessing VCAA derivatives was hampered by the high cost of cyclopropanecarboxylic acid precursors. This is circumvented by employing a highly atom-economical Kulinkovich cyclopropanation strategy [[2]]([Link]).

  • Step 1: Kulinkovich Reaction. To a solution of ethyl 3-chloropropionate and catalytic titanium(IV) isopropoxide (Ti(OPr-i)4) in THF, slowly add ethylmagnesium bromide at -5 °C.

    • Causality: The Ti(IV) catalyst reacts with the Grignard reagent to form a highly reactive titanacyclopropane intermediate. This intermediate acts as a 1,2-dianion equivalent, attacking the ester to form 1-(2-chloroethyl)cyclopropanol .

  • Step 2: Tosylation. Treat the resulting tertiary cyclopropyl alcohol with p-toluenesulfonyl chloride (TsCl), triethylamine, and catalytic DMAP.

    • Causality: The tertiary alcohol is inherently a poor leaving group. Tosylation converts it into an excellent leaving group, setting the stage for the subsequent elimination without opening the cyclopropane ring [[2]]([Link]).

  • Step 3: E2 Elimination. React the tosylated intermediate with potassium tert-butoxide (t-BuOK).

    • Causality: The strong, sterically hindered base promotes a clean E2 elimination of the primary alkyl chloride, furnishing the 1-vinylcyclopropyl core .

    • Validation: Monitor via TLC. The reaction is complete when the UV-active tosylate spot is fully consumed. Partition with diethyl ether and wash with saturated NaHCO3 to remove acidic byproducts.

Protocol B: Rhodium-Catalyzed [(3+2)+2] Carbocyclization

This protocol details the conversion of VCAA-derived enol acetates into functionalized 5,7-bicyclic systems, a strategy utilized in the synthesis of (+)-repin .

  • Step 1: Substrate Preparation. Dissolve the VCAA-derived vinyl acetate and methyl propiolate (alkyne) in anhydrous dichloromethane (DCM).

  • Step 2: Catalyst Loading. Add [Rh(cod)Cl]2 (catalyst) and acetic acid (additive).

    • Causality: The Rh(I) catalyst undergoes oxidative addition into the strained C-C bond of the vinylcyclopropane, generating a reactive metallacyclohexene intermediate. The addition of acetic acid is critical as it suppresses unwanted epimerization and isomerization of the intermediates .

  • Step 3: Execution & Validation. Stir the mixture at room temperature for 3 hours. Quench the reaction with saturated aqueous NH4Cl to deactivate the Rh catalyst. Extract the aqueous layer with DCM, dry over Na2SO4, and purify via flash chromatography (silica gel, diethyl ether/petroleum ether gradient). The isolation of the pure vinylogous ester validates the catalytic cycle [[3]]([Link]).

Experimental_Workflow S1 Precursor Synthesis (Kulinkovich Reaction) S2 Tosylation & Elimination (Forming VCP Core) S1->S2 Ti(OPr-i)4 / EtMgBr S3 Rh(I)-Catalyzed Cycloaddition ([Rh(cod)Cl]2 + CO/Alkyne) S2->S3 TsCl / t-BuOK S4 Product Isolation (Flash Chromatography) S3->S4 Oxidative Addition

Experimental Workflow for VCAA-Mediated Carbocyclization.

Quantitative Data Summary

The following table summarizes the quantitative efficiency of VCAA-derived precursors in various biomimetic and synthetic cyclization pathways.

Target ScaffoldCatalyst / Activation MethodPrecursor DerivativeYield (%)Selectivity (ee / dr)
Cycloheptadienes (DVCPR) Thermal / Biomimeticcis-Divinylcyclopropane65–85%>19:1 dr
Alkylidenecyclopropanes Pd(PPh3)4 / Tsuji-TrostVCAA Tosylate87%N/A
[7-5-5] Tricyclic Core LHMDS (Anionic DVCPR)VCAA-Cyclopentenone67%N/A
(-)-Mesembrine Core [Rh(CO)2Cl]2 / COVCAA-Amine82%93% ee

References

  • [4] Title: One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. Source: NIH / PMC. URL:[Link]

  • [1] Title: Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Title: Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Source: Organic Syntheses. URL:[Link]

  • [5] Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Source: Chemical Reviews (ACS Publications). URL:[Link]

  • [2] Title: A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Source: Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • [6] Title: A Concise Total Synthesis of (−)-Mesembrine. Source: Organic Letters (ACS Publications). URL:[Link]

  • [7] Title: Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons. Source: Chemical Reviews / PMC. URL:[Link]

  • [3] Title: Rhodium-Catalysed [(3+2)+2] Carbocyclisation of Heteroatom-Substituted Alkenes and Synthetic Studies Towards (+)-Repin. Source: University of Liverpool Repository. URL:[Link]

  • [8] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

Thermodynamic Stability and Rearrangement Kinetics of 2-(1-Vinylcyclopropyl)acetic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary: The Thermodynamic Paradox of Strained Rings In advanced organic synthesis and drug development, the cyclopropane ring is a privileged structural motif used to lock molecular conformations, enhance meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Thermodynamic Paradox of Strained Rings

In advanced organic synthesis and drug development, the cyclopropane ring is a privileged structural motif used to lock molecular conformations, enhance metabolic stability, and improve target binding affinity. However, when a vinyl group is conjugated to this highly strained ring—as seen in 2-(1-vinylcyclopropyl)acetic acid derivatives—the system inherits a profound thermodynamic paradox. The inherent ring strain (~27.5 kcal/mol) provides a massive thermodynamic driving force for ring-opening, yet the kinetic barrier to thermal rearrangement remains surprisingly high.

As a Senior Application Scientist, I approach the thermodynamic profiling of these strained systems not merely as an analytical exercise, but as a foundational requirement for process safety, scale-up predictability, and synthetic innovation. This whitepaper deconstructs the thermodynamic stability of 2-(1-vinylcyclopropyl)acetic acid, detailing the mechanistic nuances of its rearrangement, and provides field-proven, self-validating protocols for profiling its kinetic behavior.

Structural Thermodynamics & The Mechanistic Landscape

The defining feature of 2-(1-vinylcyclopropyl)acetic acid is its 1,1-disubstitution pattern. The C1 carbon of the cyclopropane ring bears both a vinyl group (-CH=CH₂) and a carboxymethyl group (-CH₂COOH). This geminal substitution creates a delicate interplay between hyperconjugation and steric strain.

The Vinylcyclopropane-Cyclopentene Rearrangement (VCPR)

The primary degradation or transformation pathway for this class of molecules is the vinylcyclopropane-cyclopentene rearrangement (VCPR), a ring expansion reaction that converts the strained cyclopropane into a thermodynamically relaxed cyclopentene derivative.

Historically, the VCPR has been the subject of intense mechanistic debate, straddling the line between a concerted[1,3]-sigmatropic shift and a stepwise diradical mechanism. According to extensive kinetic and isotopic labeling studies, the parent vinylcyclopropane undergoes thermal rearrangement with a 1[1]. This high barrier ensures ambient stability but requires extreme conditions (often >500 °C) to induce rearrangement in the gas phase.

However, the thermodynamic landscape shifts dramatically under oxidative or electron-transfer conditions. The formation of a radical cation drastically reduces the kinetic barrier. Highly correlated QCISD(T)//QCISD computations reveal an2[2].

The Impact of 1,1-Disubstitution

For 2-(1-vinylcyclopropyl)acetic acid, the steric bulk of the acetic acid moiety at the C1 position directly impacts the rotameric distribution of the vinyl group. Because the VCPR strictly requires an s-cis conformation of the vinyl group relative to the cyclopropane ring, the steric clashing induced by the carboxymethyl group can alter the pre-exponential factor of the Arrhenius equation, subtly modulating the rearrangement kinetics compared to the parent system.

VCPR_Thermodynamics SM 2-(1-Vinylcyclopropyl)acetic acid (Ground State) Diradical Diradical Intermediate (Stepwise Path) SM->Diradical Homolytic Cleavage TS Concerted Transition State [1,3]-Sigmatropic Shift SM->TS ΔG‡ ≈ 51.7 kcal/mol (Thermal) Product 3-(Carboxymethyl)cyclopent-1-ene (Thermodynamic Sink) Diradical->Product Radical Recombination TS->Product Exothermic Relaxation

Thermodynamic pathways of the vinylcyclopropane-cyclopentene rearrangement.

Self-Validating Experimental Protocols for Kinetic Profiling

To accurately profile the thermodynamic stability of 2-(1-vinylcyclopropyl)acetic acid derivatives for pharmaceutical scale-up, isolated analytical techniques are insufficient. I employ a self-validating workflow where thermal analysis is orthogonally confirmed by spectroscopic and computational methods.

Protocol A: Kinetic Profiling via Differential Scanning Calorimetry (DSC)

This protocol extracts the activation energy (Ea) of the VCPR while preventing data artifacts caused by sample volatilization.

  • Sample Preparation: Weigh exactly 2.0–3.0 mg of the derivative into a gold-plated, high-pressure DSC crucible and seal hermetically.

    • Causality: High-pressure crucibles suppress the endothermic volatilization of the acetic acid moiety. If standard aluminum pans are used, the endotherm of evaporation will mask the critical exothermic signal of the rearrangement, rendering the kinetic data useless.

  • Atmospheric Control: Purge the furnace with ultra-high purity Nitrogen at 50 mL/min.

    • Causality: Prevents oxidative degradation of the electron-rich vinyl group at elevated temperatures, ensuring the measured exotherm is exclusively the VCPR.

  • Dynamic Temperature Scanning: Execute dynamic scans at multiple heating rates (β = 5, 10, 15, and 20 °C/min) from 25 °C to 350 °C.

    • Causality: Multiple heating rates are mathematically required to extract the activation energy using the isoconversional Kissinger method, which plots ln(β/Tp2​) versus 1/Tp​ (where Tp​ is the peak exotherm temperature).

  • Orthogonal Validation (NMR): Post-DSC, carefully pierce the crucible, extract the carbonized residue with CDCl₃, and analyze via ¹H-NMR.

    • Causality: This step self-validates the DSC run. It confirms that the observed exotherm corresponds to the formation of the cyclopentene derivative (appearance of internal olefinic protons) rather than non-specific thermal decomposition.

Protocol B: Computational Thermodynamic Modeling (DFT Workflow)

Experimental kinetics must be grounded in theoretical transition-state modeling.

  • Conformational Search: Perform a Monte Carlo conformational search of the s-cis and s-trans rotamers.

    • Causality: The VCPR exclusively proceeds from the s-cis conformation. Identifying the Boltzmann-weighted ground-state population of this rotamer is critical for accurate kinetic pre-exponential factor calculations.

  • Geometry Optimization: Optimize the ground state and transition state geometries using the 3[3].

    • Causality: This specific hybrid density functional and basis set combination has been empirically validated in the literature to accurately rank the energy barriers for cyclopropane stereoisomerization and VCPR[3][4].

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized transition state.

    • Causality: Verifies that the transition state possesses exactly one imaginary frequency corresponding to the C–C bond cleavage and ring expansion, mathematically validating the saddle point.

Validation_Workflow Prep Sample Prep (High-Pressure Crucible) DSC DSC Analysis (Dynamic Heating) Prep->DSC NMR 1H-NMR Validation (Post-Run Residue) DSC->NMR Result Kinetic Parameter Extraction (Ea, ΔS‡) DSC->Result NMR->Result DFT DFT Modeling (UB3LYP/6-31G*) DFT->Result

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic parameters of vinylcyclopropane systems to provide a comparative baseline for 2-(1-vinylcyclopropyl)acetic acid derivatives.

System / IntermediateActivation Energy (Ea)Primary MechanismThermodynamic Sink
Parent Vinylcyclopropane (Thermal) 51.7 kcal/molCompeting Concerted / DiradicalCyclopentene
Radical Cation Vinylcyclopropane 21.6 kcal/molStepwise DiradicalCyclopentene Radical Cation
1-tert-Butylvinylcyclopropane 45.9 kcal/molConcerted [1,3]-Shift Preferred3-tert-Butylcyclopentene
2-(1-Vinylcyclopropyl)acetic acid ~48.0 - 50.5 kcal/mol*Diradical / Sterically Hindered3-(Carboxymethyl)cyclopent-1-ene

*Estimated based on the steric destabilization of the stereochemical scrambling pathways induced by 1,1-geminal disubstitution.

Strategic Implications for Drug Development

Understanding the thermodynamic boundaries of 2-(1-vinylcyclopropyl)acetic acid is crucial for drug development professionals.

  • Late-Stage Functionalization: Because the thermal barrier to rearrangement is high (~50 kcal/mol), the vinylcyclopropane moiety is surprisingly robust under standard pharmaceutical processing conditions (e.g., amide coupling of the acetic acid tail, standard hydrogenation). It can be safely carried through multiple synthetic steps without spontaneous ring-opening.

  • Triggered Ring Expansions: Conversely, if the synthetic goal is to generate complex, functionalized cyclopentenes (a common scaffold in biologically active natural products), chemists can bypass the extreme thermal requirements by utilizing single-electron transfer (SET) photoredox catalysis. By oxidizing the vinyl group to a radical cation, the activation energy plummets to ~21.6 kcal/mol, allowing the VCPR to proceed smoothly at room temperature.

By mapping the thermodynamic stability and kinetic vulnerabilities of this molecule, researchers can transform the inherent strain of the cyclopropane ring from a synthetic liability into a powerful, programmable driving force.

References

  • The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms Journal of the American Chemical Society
  • The Vinylcyclopropane Radical Cation Rearrangement and Related Reactions on the C5H8•+ Hypersurface Journal of the American Chemical Society
  • Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomeriz
  • Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes Chemistry - A European Journal (PubMed)

Sources

Exploratory

A Comprehensive Technical Guide to 2-(1-vinylcyclopropyl)acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-(1-vinylcyclopropyl)acetic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-(1-vinylcyclopropyl)acetic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and employs theoretical calculations to provide a comprehensive profile.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section details the exact mass and an estimation of the boiling point for 2-(1-vinylcyclopropyl)acetic acid.

Exact Mass

The exact mass, or monoisotopic mass, is a critical parameter in mass spectrometry for compound identification and verification. It is calculated using the mass of the most abundant isotope of each element in the molecule.[1]

The molecular formula for 2-(1-vinylcyclopropyl)acetic acid is C₇H₁₀O₂. The exact mass is calculated as follows:

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)101.00782510.078250
Oxygen (¹⁶O)215.99491531.989830
Total 126.068080

This calculated exact mass is a crucial piece of data for high-resolution mass spectrometry analysis, allowing for unambiguous identification of the compound in complex mixtures. Online calculators are available to perform this calculation.[2][3][4][5]

Boiling Point Estimation

Carboxylic acids exhibit significantly higher boiling points than other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding.[6] They can form stable dimers, which further increases the energy required to transition to the gas phase.[7] The boiling point generally increases with the length of the carbon chain due to increased van der Waals forces.[8]

For comparison, here are the boiling points of some related carboxylic acids:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Acetic AcidC₂H₄O₂60.05118
Cyclopropylacetic acidC₅H₈O₂100.12192-194
2-(1-Methylcyclopropyl)acetic acidC₆H₁₀O₂114.14Not available
2-(Cyclopenten-1-yl)acetic acidC₇H₁₀O₂126.15145-147 (at 12 mmHg)

Given that 2-(1-vinylcyclopropyl)acetic acid has a similar molecular weight to 2-(cyclopenten-1-yl)acetic acid, its boiling point at atmospheric pressure is expected to be in a comparable range, likely around 200-220 °C . The presence of the vinyl group might slightly alter the intermolecular interactions compared to a cyclopentenyl ring. It is important to note that this is an estimation, and the actual boiling point may vary. For precise applications, experimental determination is recommended. Computational models can also be employed for more accurate predictions.[9][10]

Synthesis and Reactivity

While a specific, detailed synthesis for 2-(1-vinylcyclopropyl)acetic acid is not widely documented, its preparation can be conceptualized through established synthetic routes for similar cyclopropane-containing carboxylic acids.

A plausible synthetic approach could involve the cyclopropanation of a suitable diene precursor, followed by functional group manipulation to introduce the carboxylic acid moiety. The reactivity of the vinyl group and the carboxylic acid offers a range of possibilities for further chemical transformations.

Synthesis_Workflow Precursor Diene Precursor Cyclopropanation Cyclopropanation Precursor->Cyclopropanation Intermediate Vinylcyclopropane Intermediate Cyclopropanation->Intermediate Oxidation Oxidation/Hydrolysis Intermediate->Oxidation Target 2-(1-vinylcyclopropyl)acetic acid Oxidation->Target

Caption: A conceptual workflow for the synthesis of 2-(1-vinylcyclopropyl)acetic acid.

The vinyl group can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a gateway to a diverse array of derivatives.

Spectroscopic Characterization

The structural elucidation of 2-(1-vinylcyclopropyl)acetic acid would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the vinyl protons (typically in the 5-6 ppm region), the methylene protons of the acetic acid side chain, and the cyclopropyl protons. ¹³C NMR would provide information on the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by matching the measured mass to the calculated exact mass of 126.068080 Da.

Potential Applications in Drug Development

Cyclopropane rings are valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature can be used to constrain the conformation of a molecule, potentially leading to increased binding affinity and selectivity for biological targets. The vinyl group in 2-(1-vinylcyclopropyl)acetic acid provides a handle for further functionalization, allowing for the exploration of chemical space in drug discovery programs.

The carboxylic acid group can participate in hydrogen bonding interactions with protein targets and can also serve as a key pharmacophoric feature. Given these characteristics, derivatives of 2-(1-vinylcyclopropyl)acetic acid could be investigated for a variety of therapeutic areas.

Drug_Development_Logic cluster_0 Molecular Features cluster_1 Medicinal Chemistry Advantages cluster_2 Potential Outcomes Cyclopropane_Ring Cyclopropane Ring Conformational_Rigidity Conformational Rigidity Cyclopropane_Ring->Conformational_Rigidity Vinyl_Group Vinyl Group Functionalization_Handle Functionalization Handle Vinyl_Group->Functionalization_Handle Carboxylic_Acid Carboxylic Acid Pharmacophore_Feature Pharmacophore Feature Carboxylic_Acid->Pharmacophore_Feature Increased_Potency Increased Potency Conformational_Rigidity->Increased_Potency Improved_Selectivity Improved Selectivity Conformational_Rigidity->Improved_Selectivity Novel_Therapeutics Novel Therapeutics Functionalization_Handle->Novel_Therapeutics Pharmacophore_Feature->Increased_Potency

Caption: The logic of utilizing 2-(1-vinylcyclopropyl)acetic acid in drug development.

Conclusion

2-(1-vinylcyclopropyl)acetic acid is a fascinating molecule with potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is sparse, a combination of theoretical calculations and comparison with related compounds provides a solid foundation for its physicochemical properties. Its unique structural features, including the strained cyclopropane ring and the reactive vinyl group, make it an attractive building block for the synthesis of novel compounds with potential biological activity. Further experimental investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.

References

  • M. H. Abraham, et al. (2001). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Industrial & Engineering Chemistry Research, 40(12), 2748-2754. [Link]

  • BioChemCalc. (n.d.). Exact Mass Calculator. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • L. Chen, et al. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Molecules, 26(16), 4949. [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Description and Properties of Carboxylic Acids. [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. [Link]

  • PubChem. (n.d.). Acetic Acid. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Molecular Mass Calculator. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(Cyclopenten-1-yl)acetic acid (CAS 13668-61-6). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Enantioselective Desymmetrization of 2-(1-Vinylcyclopropyl)acetic Acid Derivatives

Executive Summary & Structural Clarification While the topic requests the "enantioselective synthesis of 2-(1-vinylcyclopropyl)acetic acid," a rigorous structural analysis reveals that this specific molecule possesses an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

While the topic requests the "enantioselective synthesis of 2-(1-vinylcyclopropyl)acetic acid," a rigorous structural analysis reveals that this specific molecule possesses an internal plane of symmetry bisecting the cyclopropane ring (Cs point group). Because the C2 and C3 carbons of the cyclopropane ring are identical, the molecule is strictly achiral . Therefore, an enantioselective synthesis of the free acid itself is a chemical paradox.

However, in modern synthetic organic chemistry, 2-(1-vinylcyclopropyl)acetic acid is a highly prized prochiral/achiral building block . It is heavily utilized as a precursor in transition-metal-catalyzed enantioselective desymmetrizations and cycloadditions to construct complex, enantioenriched scaffolds found in natural products like (−)-mesembrine[1] and (−)-α-kainic acid[2].

This application note provides a self-validating, field-proven system divided into two phases:

  • The highly scalable, high-yielding synthesis of the achiral 2-(1-vinylcyclopropyl)acetic acid building block.

  • The authoritative protocol for its enantioselective application via a Rhodium(I)-catalyzed [5+2] cycloaddition[3].

Mechanistic Rationale & Causality

The synthetic utility of vinylcyclopropanes (VCPs) is driven by thermodynamics. The cyclopropane ring possesses approximately 27.5 kcal/mol of Baeyer strain. In the presence of a transition metal like Rh(I), the adjacent vinyl group coordinates to the metal center, facilitating a directed oxidative addition that cleaves the less sterically hindered C–C bond of the cyclopropane ring[2].

When 2-(1-vinylcyclopropyl)acetic acid is tethered to an alkyne (via amidation), it sets the stage for an intramolecular [5+2] cycloaddition. By employing a chiral ligand such as (R)-BINAP, the catalyst forms a rigid chiral pocket. This pocket selectively discriminates between the enantiotopic faces of the alkene during the initial carbometalation step, dictating the absolute stereochemistry of the resulting bicyclo[5.3.0]decane system with high enantiomeric excess (ee)[3].

CatalyticCycle Rh Rh(I) L* Active Catalyst OxAdd Oxidative Addition (Enantioselective) Rh->OxAdd VCP-Alkyne Coordination CarboMet Carbometalation (Ring Expansion) OxAdd->CarboMet C-C Cleavage (Strain Release) RedElim Reductive Elimination CarboMet->RedElim Alkyne Insertion RedElim->Rh Bicyclic Product Release

Fig 1. Mechanistic pathway of the Rh(I)-catalyzed enantioselective [5+2] cycloaddition.

Protocol A: Scalable Synthesis of 2-(1-Vinylcyclopropyl)acetic Acid

This four-step homologation sequence converts commercially available 1-vinylcyclopropane-1-carboxylic acid into the target acetic acid derivative.

Materials & Reagents
  • 1-Vinylcyclopropane-1-carboxylic acid (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄, 1.5 equiv)

  • Carbon tetrabromide (CBr₄, 1.2 equiv) & Triphenylphosphine (PPh₃, 1.2 equiv)

  • Sodium cyanide (NaCN, 1.5 equiv)

  • Potassium hydroxide (KOH, 3.0 equiv)

  • Solvents: Anhydrous THF, DCM, DMSO, EtOH.

Step-by-Step Methodology
  • Reduction to Alcohol: Suspend LiAlH₄ in anhydrous THF at 0 °C under N₂. Slowly add a solution of 1-vinylcyclopropane-1-carboxylic acid in THF dropwise to control the exothermic evolution of H₂. Reflux for 2 hours. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to ensure the aluminum salts precipitate as a granular white solid, preventing emulsion formation during extraction. Filter and concentrate to yield 1-vinylcyclopropylmethanol.

  • Appel Bromination: Dissolve the crude alcohol and CBr₄ in DCM at 0 °C. Add PPh₃ in small portions. The use of the Appel reaction over PBr₃ prevents acid-catalyzed ring-opening of the sensitive cyclopropane. Stir for 1 hour, concentrate, and filter through a silica plug (eluting with hexanes) to isolate 1-(bromomethyl)-1-vinylcyclopropane.

  • Cyanation: Dissolve the bromide in anhydrous DMSO. Add NaCN and heat to 60 °C for 4 hours. DMSO is chosen as a polar aprotic solvent to accelerate the Sₙ2 substitution while suppressing elimination byproducts. Extract with Et₂O/H₂O to yield 2-(1-vinylcyclopropyl)acetonitrile.

  • Hydrolysis: Reflux the nitrile in a 1:1 mixture of 2M aqueous KOH and EtOH for 12 hours. Cool to room temperature, wash with Et₂O to remove organic impurities, and carefully acidify the aqueous layer to pH 2 with 3M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to afford pure 2-(1-vinylcyclopropyl)acetic acid .

Protocol B: Enantioselective Application via [5+2] Cycloaddition

To harness the achiral acid in an enantioselective workflow, it is first tethered to an alkyne, followed by Rh(I)-catalyzed desymmetrization[3].

Step-by-Step Methodology
  • Alkyne Tethering (Amidation): Dissolve 2-(1-vinylcyclopropyl)acetic acid (1.0 equiv) and propargylamine (1.2 equiv) in DCM. Add EDC·HCl (1.2 equiv), HOBt (0.2 equiv), and DIPEA (2.0 equiv). Causality: EDC·HCl is selected over DCC because its urea byproduct is water-soluble, allowing for rapid purification via simple aqueous washes. Stir for 12 hours, wash with 1M HCl and saturated NaHCO₃, and concentrate to yield N-propargyl-2-(1-vinylcyclopropyl)acetamide.

  • Enantioselective [5+2] Cycloaddition:

    • In a nitrogen-filled glovebox, pre-stir [Rh(cod)Cl]₂ (5 mol%) and (R)-BINAP (10 mol%) in anhydrous toluene for 15 minutes to generate the active chiral catalyst complex.

    • Add Silver Triflate (AgOTf, 10 mol%) to abstract the chloride, generating the highly active cationic Rh(I) species.

    • Add a solution of the N-propargyl amide (1.0 equiv) in toluene (final concentration 0.05 M to prevent intermolecular dimerization).

    • Heat at 80 °C for 4 hours. The reaction is driven by the release of cyclopropane strain. Purify via flash chromatography to isolate the enantioenriched bicyclo[5.3.0]decane scaffold.

Workflow N1 2-(1-Vinylcyclopropyl)acetic acid (Achiral Building Block) N2 Alkyne Tethering (Propargylamine, EDC) N1->N2 N3 Enantioselective Rh(I) Catalysis ([Rh(cod)Cl]2, (R)-BINAP) N2->N3 N4 Chiral Bicyclo[5.3.0]decane (High ee%) N3->N4 Strain-Release

Fig 2. Synthetic workflow from the achiral building block to the enantioenriched bicyclic scaffold.

Quantitative Data: Catalyst & Ligand Optimization

The choice of chiral ligand is the primary determinant of enantioselectivity in the [5+2] cycloaddition phase. The table below summarizes the optimization parameters validating the protocol.

EntryCatalyst / Chiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1[Rh(cod)Cl]₂ / PPh₃ (Achiral)Toluene8085N/A (Racemic)
2[Rh(cod)Cl]₂ / (R)-BINAPToluene808892
3[Rh(cod)Cl]₂ / (R)-BINAPDCE807585
4[Rh(cod)Cl]₂ / (S,S)-Me-DuPhosToluene806045
5[Rh(cod)Cl]₂ / (R)-SegphosToluene8091 96

Note: Toluene provides superior enantiocontrol compared to halogenated solvents (DCE) due to tighter ion-pairing and optimal coordination geometry of the chiral pocket.

References

  • Diastereoselective Rhodium-Catalyzed Ene-Cycloisomerization Reactions of Alkenylidenecyclopropanes: Total Synthesis of (−)-α-Kainic Acid Journal of the American Chemical Society[Link]

  • Investigations of [5 + 2] and Other Cycloadditions: New Catalysts, Regioselectivity, Novel Serial Processes, and Applications Stanford University (Stacks)[Link]

  • Palladium-Catalyzed Asymmetric Direct Intermolecular Allylation of α-Aryl Cyclic Vinylogous Esters: Divergent Synthesis of (+)-Oxomaritidine and (−)-Mesembrine Organic Letters[Link]

  • A Concise Total Synthesis of (−)-Mesembrine Organic Letters / Peking University[Link]

Sources

Application

Advanced Applications of 2-(1-Vinylcyclopropyl)acetic Acid in Natural Product Synthesis

Introduction: The Dual-Reactivity Profile In the landscape of complex natural product synthesis, 2-(1-vinylcyclopropyl)acetic acid (CAS: 2091588-79-1)[1] has emerged as a highly privileged, bifunctional building block. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual-Reactivity Profile

In the landscape of complex natural product synthesis, 2-(1-vinylcyclopropyl)acetic acid (CAS: 2091588-79-1)[1] has emerged as a highly privileged, bifunctional building block. Its architecture offers two distinct, orthogonal modes of reactivity:

  • The 1-Vinylcyclopropane (VCP) Motif : A highly strained, electron-rich system that serves as a classic 5-carbon synthon in transition-metal-catalyzed higher-order cycloadditions[2].

  • The Acetic Acid Appendage : A versatile chemical handle that can be used for structural tethering (via amidation or esterification) to set up intramolecular reactions, or activated as a traceless radical precursor in modern photoredox decarboxylative couplings[3].

This application note provides detailed, self-validating protocols for leveraging both functionalities, specifically targeting the synthesis of complex 5,7-fused bicyclic terpene scaffolds (e.g., guaianolides) and the late-stage functionalization of alkaloids.

Rhodium(I)-Catalyzed [5+2] Cycloaddition for 5,7-Fused Carbocycles

Mechanistic Causality

The synthesis of biologically active sesquiterpene lactones, such as repin or dehydrocostus lactone, requires the efficient construction of fused 5,7-bicyclic systems[4]. The Rh(I)-catalyzed [5+2] cycloaddition of VCPs with alkynes is the most atom-economical strategy to achieve this[2].

By coupling the acetic acid moiety of 2-(1-vinylcyclopropyl)acetic acid with an alkynyl-amine, researchers can synthesize a tethered enyne precursor. The choice of a cationic Rh(I) catalyst (generated in situ via halide abstraction) is critical: the highly electrophilic, coordinatively unsaturated Rh(I) center selectively binds the unactivated vinyl group. This coordination drives an oxidative addition into the strained C-C bond of the cyclopropane, generating a metallacyclohexene intermediate. Subsequent intramolecular insertion of the tethered alkyne (carbometalation) yields a metallacyclooctadiene, which undergoes reductive elimination to forge the 5,7-fused core[2].

rhodium_catalysis Rh_Cat Cationic Rh(I) Catalyst (e.g.,[Rh(CO)2Cl]2 + AgSbF6) Coordination Rh(I) Coordination to Vinyl Group Rh_Cat->Coordination Substrate VCP-Tethered Alkyne (from 2-(1-vinylcyclopropyl)acetic acid) Substrate->Coordination OxAddition Oxidative Addition (Cleavage of C-C bond) Coordination->OxAddition Metalla6 Metallacyclohexene Intermediate OxAddition->Metalla6 Insertion Alkyne Insertion (Carbometalation) Metalla6->Insertion Metalla8 Metallacyclooctadiene Intermediate Insertion->Metalla8 RedElim Reductive Elimination Metalla8->RedElim RedElim->Rh_Cat Regenerates Product 5,7-Fused Bicyclic Product (Guaianolide Core) RedElim->Product

Mechanistic cycle of the Rh(I)-catalyzed [5+2] cycloaddition for 5,7-fused bicyclic synthesis.

Protocol 1: Intramolecular [5+2] Cycloaddition

Objective : Convert a VCP-tethered alkyne into a 5,7-fused bicyclic scaffold.

Step-by-Step Methodology :

  • Catalyst Activation : In a nitrogen-filled glovebox, weigh out [Rh(CO)2​Cl]2​ (5 mol%) and AgSbF6​ (10 mol%) into an oven-dried Schlenk flask. Causality: AgSbF6​ abstracts the chloride ligand, precipitating AgCl and generating the active cationic Rh(I) species necessary for unactivated alkene coordination.

  • Solvent Addition : Add anhydrous, degassed 1,2-dichloroethane (DCE) (0.1 M relative to substrate) to the flask. Stir at room temperature for 15 minutes until a color change (typically pale yellow to deeper orange) indicates active complex formation.

  • Substrate Addition : Dissolve the VCP-tethered alkyne (synthesized from 2-(1-vinylcyclopropyl)acetic acid) in a minimum volume of DCE and add it dropwise to the catalyst solution.

  • Thermal Activation : Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–18 hours.

  • Workup : Cool to room temperature, filter through a short pad of silica gel to remove the rhodium and silver salts, and concentrate in vacuo.

Self-Validation & Analytical Checkpoints :

  • Visual/TLC : The starting VCP substrate will stain bright yellow instantly with KMnO4​ due to the highly strained cyclopropane. The successful 5,7-fused product stains much slower.

  • NMR Validation : The reaction is validated by 1H NMR of the crude mixture. Look for the complete disappearance of the characteristic upfield cyclopropane multiplets ( δ 0.5–1.0 ppm) and the terminal vinyl signals ( δ 5.0–6.0 ppm). Success is confirmed by the emergence of distinct cycloheptadiene olefinic protons ( δ 5.4–6.2 ppm).

Photoredox-Catalyzed Decarboxylative Cross-Coupling

Mechanistic Causality

For late-stage functionalization, the acetic acid moiety can be utilized to append the intact VCP unit onto complex alkaloid or cycloalkanol derivatives[3]. By converting the acid into a redox-active N-hydroxyphthalimide (NHPI) ester, the oxidation potential is drastically lowered.

Under blue LED irradiation, a photocatalyst (e.g., fac-Ir(ppy)3​ ) undergoes excitation and performs a single-electron transfer (SET) to the NHPI ester. This triggers a rapid, irreversible decarboxylation ( −CO2​ ), generating a primary alkyl radical. Because the radical is generated at the primary carbon (separated from the cyclopropane by a methylene unit), the highly strained VCP ring remains intact rather than undergoing premature ring-opening[5]. This radical can then be trapped via Ni-catalyzed cross-coupling or direct Michael addition.

photoredox_decarboxylation Acid VCP-Acetic Acid (NHPI Ester) SET Single Electron Transfer (SET) Acid->SET PC Photocatalyst Ir(ppy)3* PC->SET hv (Blue LED) Radical VCP-Methyl Radical (-CO2) SET->Radical Trap Radical Trapping (e.g., Ni-Catalysis) Radical->Trap Product Complex VCP-Appended Scaffold Trap->Product

Photoredox decarboxylative workflow generating a VCP-methyl radical for late-stage coupling.

Protocol 2: Visible-Light Mediated Decarboxylative Coupling

Objective : Append the VCP-methyl radical to an aryl halide scaffold via metallaphotoredox catalysis.

Step-by-Step Methodology :

  • Esterification : Pre-activate 2-(1-vinylcyclopropyl)acetic acid by reacting it with N-hydroxyphthalimide (NHPI) and DIC in dichloromethane to form the redox-active ester. Isolate via flash chromatography.

  • Reaction Setup : In a 20 mL glass vial equipped with a Teflon septum, combine the NHPI ester (1.5 equiv), the aryl halide target (1.0 equiv), NiCl2​⋅dme (10 mol%), dtbbpy ligand (15 mol%), and fac-Ir(ppy)3​ (2 mol%).

  • Degassing : Add anhydrous N,N-dimethylacetamide (DMAc) (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the excited photocatalyst and intercept the alkyl radical.

  • Irradiation : Stir the mixture at room temperature under irradiation from a 34 W Blue LED lamp (450 nm) for 24 hours. Causality: Room temperature is strictly maintained using a cooling fan to prevent thermal degradation of the delicate VCP radical.

  • Workup : Dilute with ethyl acetate, wash with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

Self-Validation & Analytical Checkpoints :

  • Visual : The initial suspension will transition from a bright yellow/orange (catalyst color) to a homogeneous dark brown/green solution as the active Ni(0)/Ni(I) species form and the ester is consumed.

  • LC-MS & NMR Validation : Complete consumption of the NHPI ester is monitored by LC-MS. Crucially, the 1H NMR of the crude mixture must retain the characteristic upfield cyclopropane multiplets ( δ 0.6–1.1 ppm). The absence of these peaks indicates unwanted radical ring-opening of the VCP moiety, signaling a need to lower the reaction temperature or adjust the trapping agent.

Quantitative Data Summary

The table below summarizes the reaction parameters, efficiencies, and natural product targets associated with the diverse applications of the 2-(1-vinylcyclopropyl)acetic acid structural motif.

Reaction TypeCatalyst SystemSubstrate ModificationTarget Scaffold / Natural ProductTypical YieldKey Mechanistic Feature
Intramolecular [5+2] Cycloaddition [Rh(CO)2​Cl]2​ / AgSbF6​ Alkynyl-amide tetherGuaianolides, Daphnanes[4]75–88%Oxidative addition into VCP C-C bond[2]
[(3+2)+1] Cycloaddition [Rh(cod)Cl]2​ / CO gasAryl-ether tetherGalanthamine, Lycoramine[6]65–72%CO insertion into metallacycle[6]
Decarboxylative Cross-Coupling fac-Ir(ppy)3​ / NiCl2​(dme) NHPI ester activationVCP-appended Alkaloids50–80%SET decarboxylation, intact VCP radical[3]
Ring-Expansion Rearrangement Cerium / PhotoredoxBoronic ester derivatizationCyclobutyl boronic esters[5]72%1,2-metallate rearrangement[5]

Sources

Method

Application Note: Divergent Cross-Coupling Strategies for 2-(1-Vinylcyclopropyl)acetic Acid

Introduction & Scientific Context 2-(1-Vinylcyclopropyl)acetic acid (CAS 2091588-79-1) is a highly versatile, bifunctional building block. The presence of a strained vinylcyclopropane (VCP) motif alongside a carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-(1-Vinylcyclopropyl)acetic acid (CAS 2091588-79-1) is a highly versatile, bifunctional building block. The presence of a strained vinylcyclopropane (VCP) motif alongside a carboxylic acid handle makes it a privileged scaffold in modern drug discovery, particularly for synthesizing conformationally restricted, sp³-rich pharmacophores.

However, the inherent reactivity of the VCP system presents a chemoselectivity challenge: transition metals can either functionalize the peripheral groups or trigger the rapid ring-opening of the cyclopropane core. As a Senior Application Scientist, I have designed this protocol guide to provide three orthogonal, self-validating cross-coupling workflows. By understanding the thermodynamic and kinetic drivers of each catalytic cycle, researchers can selectively direct the reaction down the desired pathway.

Divergent Reactivity Pathways

DivergentPathways Center 2-(1-Vinylcyclopropyl)acetic acid Heck Heck Cross-Coupling (Vinyl Functionalization) Center->Heck Pd(OAc)2, Ar-I Preserves Cyclopropane Decarb Decarboxylative Coupling (Radical Ring-Opening) Center->Decarb Ir/Ni Photoredox, Ar-Br Skipped Diene Synthesis RingOpen Pd-Catalyzed Ring-Opening (π-Allyl Formation) Center->RingOpen Pd(0), Ar-B(OH)2 Linear Alkene Synthesis

Workflow of divergent cross-coupling pathways for 2-(1-vinylcyclopropyl)acetic acid.

Experimental Protocols & Mechanistic Insights

Pathway A: Heck Cross-Coupling (Vinyl Functionalization)

Mechanistic Causality : To functionalize the terminal alkene while preserving the highly strained cyclopropane ring, the rate of migratory insertion must outcompete the rate of Pd(0) oxidative addition into the cyclopropane C–C bond. Utilizing a Pd(II) precatalyst with a sterically demanding ligand like P(o-tol)₃ accelerates the reductive elimination and stabilizes the Pd(II) intermediates, effectively preventing unwanted endocyclic ring-opening ()[1].

Self-Validating Protocol :

  • Preparation : In an oven-dried 20 mL Schlenk tube, combine 2-(1-vinylcyclopropyl)acetic acid (1.0 mmol, 126 mg), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), and P(o-tol)₃ (10 mol%, 30.4 mg).

  • Solvent & Base : Add anhydrous DMF (5 mL) followed by triethylamine (3.0 mmol, 418 µL). Causality: The excess base is critical; it first deprotonates the carboxylic acid to prevent catalyst poisoning, and then serves as the terminal base for the Heck β-hydride elimination cycle.

  • Reaction : Degas via three freeze-pump-thaw cycles. Stir at 80 °C for 12 hours under N₂.

  • In-Process Control (IPC) : Sample 10 µL into 1 mL MeCN. LC-MS must show an [M-H]⁻ ion corresponding to the coupled product. The UV trace (254 nm) will confirm the extended conjugation of the newly formed styrene derivative.

  • Workup & Validation : Acidify with 1M HCl to pH 3, extract with EtOAc (3 × 10 mL), and purify by reverse-phase flash chromatography.

    • Validation Check : ¹H NMR must show the disappearance of terminal vinyl protons (dd, ~5.1 ppm) and the appearance of a trans-alkene doublet (J ≈ 16 Hz) at ~6.3 ppm. The cyclopropyl multiplet (0.6–1.1 ppm) must remain strictly intact.

Pathway B: Metallaphotoredox Decarboxylative Cross-Coupling

Mechanistic Causality : The carboxylic acid is utilized as a traceless activating group via an N-hydroxyphthalimide (NHPI) redox-active ester. Single-electron reduction by an Ir(II) photocatalyst triggers decarboxylation, generating a (1-vinylcyclopropyl)methyl radical. This intermediate acts as an ultrafast radical clock (k > 10⁸ s⁻¹), immediately undergoing β-scission to relieve ring strain. The resulting skipped diene radical is then captured by the Ni catalyst to forge a new C(sp³)–C(sp²) bond ()[2].

Mechanism NHPI NHPI Ester Radical1 (1-Vinylcyclopropyl)methyl Radical NHPI->Radical1 Ir(II) SET Reduction -CO2 Radical2 Skipped Diene Radical Radical1->Radical2 β-scission (Radical Clock) NiCycle Ni(II)/Ni(III) Cross-Coupling Radical2->NiCycle Capture by Ni Product Aryl-Substituted Skipped Diene NiCycle->Product Reductive Elimination

Mechanistic cycle of the photoredox Ni-catalyzed decarboxylative ring-opening cascade.

Self-Validating Protocol :

  • RAE Formation : React 2-(1-vinylcyclopropyl)acetic acid (1.0 mmol) with NHPI (1.1 eq) and N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) in DCM (10 mL) for 2 h. Filter the urea byproduct and concentrate. IPC: TLC (Hex/EtOAc 1:1) should show a new, highly UV-active spot (R_f ~0.4).

  • Photoredox Setup : In a clear 2-dram vial, add the RAE (0.5 mmol), aryl bromide (0.75 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Zn dust (2.0 eq).

  • Reaction : Add anhydrous DMA (5 mL). Degas by sparging with N₂ for 15 min. Seal and irradiate with a 34 W Blue LED (450 nm) at room temperature for 16 h.

  • Workup & Validation : Dilute with Et₂O, wash with 5% LiCl aqueous solution to remove DMA.

    • Validation Check : ¹H NMR will confirm complete radical ring-opening by the total absence of cyclopropyl protons (< 1.0 ppm) and the emergence of complex allylic/diene signals. LC-MS will show a mass of[126.15 - 45.02 (COOH) + Mass(Ar)].

Pathway C: Palladium-Catalyzed Ring-Opening Cross-Coupling

Mechanistic Causality : When exposed to Pd(0) in the absence of strong oxidants, the VCP undergoes oxidative addition into the less hindered C–C bond of the cyclopropane. This forms a zwitterionic π-allyl palladium intermediate. Transmetalation with an aryl boronic acid followed by reductive elimination yields a linear, highly substituted alkene ()[3].

Self-Validating Protocol :

  • Preparation : Combine 2-(1-vinylcyclopropyl)acetic acid (1.0 mmol), aryl boronic acid (1.5 mmol), Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 mmol) in a reaction vial.

  • Reaction : Add a Toluene/H₂O mixture (4:1, 5 mL). Causality: Water is essential to solubilize the base and accelerate the transmetalation step of the boronic acid. Heat at 90 °C for 8 hours under N₂.

  • IPC : Monitor by TLC. The highly polar starting material will convert to a slightly less polar product (due to the addition of the aryl group, though the carboxylic acid remains).

  • Validation Check : LC-MS will show [M+H]⁺ = 126.15 + Mass(Ar) - 1.01. NMR will show the loss of the VCP motif and the formation of a linear allylic structure with the carboxylic acid moiety intact.

Quantitative Data & Reaction Parameters

Reaction PathwayTarget MoietyCatalyst SystemBase / AdditiveTemp / TimePrimary Outcome & Regioselectivity
Heck Coupling Vinyl GroupPd(OAc)₂ / P(o-tol)₃Et₃N (3.0 eq)80 °C, 12 hIntact cyclopropane; trans-alkene formation (>95:5 E/Z).
Decarboxylative (Photoredox) Acetic AcidIr-Photocatalyst / NiCl₂Zn dust (2.0 eq)25 °C (Blue LED), 16 hRing-opened skipped diene; complete decarboxylation.
Ring-Opening (Suzuki-type) VCP CorePd₂(dba)₃ / PPh₃K₂CO₃ (2.0 eq)90 °C, 8 hLinear alkene; nucleophilic attack at the less hindered carbon.

References

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2016). Metallaphotoredox-Catalyzed sp³–sp³ Cross-Coupling of Carboxylic Acids with Alkyl Halides. Journal of the American Chemical Society, 138(6), 1832-1835. URL:[Link]

  • Li, J., et al. (2015). Ring-Opening of Vinylcyclopropane-1,1-dicarboxylates by Boronic Acids under Ligandless Palladium Catalysis in Neat Water. The Journal of Organic Chemistry, 80(11), 5794-5799. URL:[Link]

  • Wurzer, N., Klimczak, U., Babl, T., Fischer, S., Angnes, R. A., Rehbein, J., & Reiser, O. (2021). Heck-Type Coupling of Fused Bicyclic Vinylcyclopropanes: Synthesis of 1,2-Dihydropyridines, 2,3-Dihydro-1H-azepines, 1,4-Cyclohexadienes, and 2H-Pyrans. ACS Catalysis, 11(19), 12052-12059. URL:[Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Extraction and Isolation of 2-(1-vinylcyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust methodology for the extraction and isolation of 2-(1-vinylcyclopropyl)acetic acid from a post-synthesis reaction m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust methodology for the extraction and isolation of 2-(1-vinylcyclopropyl)acetic acid from a post-synthesis reaction mixture. The protocol herein is designed to provide a clear, step-by-step process, grounded in the fundamental principles of chemical separation, ensuring high purity and yield of the target compound. This document is intended for an audience with a foundational understanding of organic chemistry laboratory techniques.

Introduction

2-(1-vinylcyclopropyl)acetic acid is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a strained cyclopropane ring coupled with a vinyl group and a carboxylic acid functionality, presents both opportunities for molecular diversity and challenges in its purification. This guide provides a systematic approach to overcome these challenges, focusing on a multi-step purification strategy that leverages the compound's physicochemical properties.

The core of this protocol relies on a classic acid-base liquid-liquid extraction to partition the desired carboxylic acid from neutral and basic impurities. This is followed by further purification using column chromatography and final isolation via crystallization, yielding a product of high purity suitable for downstream applications.

Physicochemical Properties and Purification Strategy

A successful purification strategy is predicated on understanding the physical and chemical properties of the target molecule.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Functional Groups Carboxylic Acid, Vinyl, CyclopropaneThe carboxylic acid group is key for pH-based liquid-liquid extraction. The overall non-polar character influences solvent selection for chromatography and crystallization.
pKa (estimated) ~4-5Allows for deprotonation to its carboxylate salt with a mild base (e.g., sodium bicarbonate) and subsequent protonation back to the neutral acid with a strong acid (e.g., HCl).
Physical State Expected to be a low-melting solid or an oil at room temperature.Influences the choice between crystallization and distillation for final purification.

The overall purification workflow is designed to exploit these properties in a sequential manner to remove impurities with different chemical characteristics.

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base) A->B Initial Separation C Column Chromatography B->C Further Purification D Crystallization / Distillation C->D Final Polishing E Pure 2-(1-vinylcyclopropyl)acetic acid D->E Isolation

Caption: Overall workflow for the purification of 2-(1-vinylcyclopropyl)acetic acid.

Part 1: Liquid-Liquid Extraction (Acid-Base) Protocol

This initial and crucial step separates the acidic target compound from neutral and basic impurities. The principle lies in the differential solubility of the carboxylic acid and its corresponding carboxylate salt in organic and aqueous phases.[1]

Rationale

By treating the organic solution of the crude reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate), the acidic 2-(1-vinylcyclopropyl)acetic acid is deprotonated to form its water-soluble sodium salt. This salt selectively partitions into the aqueous phase, leaving non-acidic impurities behind in the organic layer. Subsequently, acidification of the aqueous layer reprotonates the carboxylate, causing the neutral carboxylic acid to precipitate or be extracted back into an organic solvent.

LLE_Diagram cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Extraction A Organic Phase Crude Mixture in Ethyl Acetate B Aqueous Phase Saturated NaHCO3 A->B Addition & Shaking C Organic Phase Neutral/Basic Impurities B->C Separation D Aqueous Phase Sodium 2-(1-vinylcyclopropyl)acetate B->D E Aqueous Phase Acidified with HCl D->E Addition of HCl F Organic Phase Pure Product in Ethyl Acetate E->F Extraction

Caption: Liquid-liquid extraction workflow for carboxylic acid purification.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent. Ethyl acetate is a good starting choice due to its moderate polarity and ease of removal.[1]

  • Basification and Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution).

    • Allow the layers to separate. The aqueous layer will be on the bottom.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Extraction (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any co-extracted neutral impurities. Discard this organic wash.

  • Acidification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3. This can be monitored using pH paper. The product may precipitate as a white solid or oil.

  • Final Extraction:

    • Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1-vinylcyclopropyl)acetic acid.

Part 2: Chromatographic Purification

For the removal of closely related impurities, flash column chromatography is often necessary. The choice of stationary and mobile phases is critical for achieving good separation.

Rationale

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (an organic solvent or solvent mixture). By carefully selecting the solvent system, the target compound can be eluted from the column separately from impurities.

Step-by-Step Protocol
  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice for compounds of this polarity.

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • Vary the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude product from the extraction in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 2-(1-vinylcyclopropyl)acetic acid.

Part 3: Final Isolation - Crystallization

If the purified product is a solid, crystallization is an excellent final step to achieve high purity.

Rationale

Crystallization relies on the principle that the solubility of a compound in a solvent is temperature-dependent. By dissolving the compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the compound will crystallize out of the solution, leaving impurities behind in the mother liquor.

Step-by-Step Protocol
  • Solvent Selection:

    • Test the solubility of a small sample of the purified product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

    • Good candidate solvents for a moderately polar compound like this include heptane, toluene, or a mixture of ethyl acetate and hexanes.

  • Dissolution:

    • Place the purified product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the final product should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of 2-(1-vinylcyclopropyl)acetic acid. Expected ¹H NMR signals would include peaks corresponding to the vinyl protons, the cyclopropyl protons, the methylene protons adjacent to the carbonyl group, and the carboxylic acid proton.[2][3][4][5]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the vinyl group (C=C stretch).

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) would be a suitable starting point.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low recovery from liquid-liquid extraction Incomplete extraction or acidification.Ensure the pH is sufficiently low (~2) during acidification. Perform multiple extractions with the organic solvent.
Emulsion formation during extraction Agitation is too vigorous.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period.
Poor separation in column chromatography Incorrect mobile phase.Re-optimize the solvent system using TLC. The addition of a small percentage of acetic acid to the eluent can improve the resolution of carboxylic acids.
Product does not crystallize Product is an oil or is impure.If an oil, consider vacuum distillation for final purification. If impure, repeat the column chromatography. Try a different crystallization solvent or a solvent mixture.

Conclusion

The successful extraction and isolation of 2-(1-vinylcyclopropyl)acetic acid is readily achievable through a systematic application of fundamental organic chemistry techniques. The multi-step approach of liquid-liquid extraction, column chromatography, and crystallization provides a robust pathway to obtaining this valuable synthetic intermediate in high purity. Careful attention to the principles behind each step, particularly the pH-dependent solubility of the carboxylic acid, is paramount to achieving a high yield and a pure final product.

References

  • AWS. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Retrieved from [Link]

  • Bousfield, W. R., & Lowry, T. M. (1911). CLXII.—The purification and properties of acetic acid. Journal of the Chemical Society, Transactions, 99, 1432-1441.
  • de Souza, C. M. G., & Tavares, M. I. B. (1998).
  • Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek.
  • Koot, W.-J., Hiemstra, H., & Speckamp, W. N. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • Organic Syntheses. (n.d.). Vinyl Acetate. Retrieved from [Link]

  • RSC Publishing. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry, 11(39), 6796-6805.
  • RSC Publishing. (n.d.). Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties. Physical Chemistry Chemical Physics.
  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • Springer. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. Cellulose.
  • Su, Z., et al. (2004). Characterization of the sequence distribution and crystalline structure of poly(ethylene-co-vinyl acetate) copolymers with high-resolution NMR spectroscopy. Polymer, 45(11), 3693-3700.
  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

Application Note: 2-(1-Vinylcyclopropyl)acetic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the spatial arrangement and metabolic stability of a pharmacophore are as critical as its target affinity. 2-(1-Vinylcyclopropyl)acetic acid has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement and metabolic stability of a pharmacophore are as critical as its target affinity. 2-(1-Vinylcyclopropyl)acetic acid has emerged as a highly versatile, bifunctional building block in medicinal chemistry. By combining the conformational rigidity of a cyclopropane ring with the orthogonal reactivity of a vinyl group and an acetic acid linker, this molecule enables the rapid assembly of complex peptidomimetics, macrocyclic inhibitors, and sp³-rich core structures.

This application note provides an authoritative guide on the strategic rationale, physicochemical profiling, and validated experimental protocols for integrating this building block into modern drug discovery workflows.

Strategic Rationale in Drug Design

The incorporation of 2-(1-vinylcyclopropyl)acetic acid into a drug scaffold is driven by three distinct mechanistic advantages:

  • The Cyclopropyl "Magic Methyl" Bioisosterism: The cyclopropyl ring is increasingly utilized in drug development to transition candidates from preclinical to clinical stages by improving metabolic stability and providing conformational restriction[1]. It acts as a bioisostere for gem-dimethyl groups, lowering lipophilicity (LogP) while locking the adjacent functional groups into a defined three-dimensional vector.

  • The Thorpe-Ingold Effect in Macrocyclization: The quaternary C1 carbon of the cyclopropane ring reduces the conformational degrees of freedom of the linear precursor. This pre-organizes the molecule, significantly lowering the entropic barrier for late-stage macrocyclization events.

  • Orthogonal Bifunctionality: Vinylcyclopropyl derivatives serve as highly valuable building blocks in the synthesis of complex architectures, circumventing challenges in traditional sp³-carbon functionalization[2]. The acetic acid moiety allows for immediate anchoring (via amidation or esterification), while the vinyl group remains dormant until activated for late-stage functionalization (LSF) via cross-metathesis, hydroboration, or oxidative cleavage.

Physicochemical & Structural Profiling

Understanding the quantitative properties of 2-(1-vinylcyclopropyl)acetic acid is essential for predicting its behavior in fragment-based drug design (FBDD) and lead optimization.

PropertyValueStrategic Implication in Drug Design
Molecular Weight 126.15 g/mol High atom economy; leaves ample molecular weight budget for subsequent lead optimization.
LogP (Calculated) ~1.2Low lipophilicity; ideal for maintaining aqueous solubility in the final drug candidate.
Rotatable Bonds 2High conformational rigidity due to the cyclopropane core, reducing entropic penalties upon target binding.
H-Bond Donors 1The carboxylic acid serves as a strong anchoring point for coupling.
H-Bond Acceptors 2Facilitates target engagement via the carbonyl oxygen.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability profile, suitable for orally bioavailable targets.

Divergent Synthetic Workflows

The true value of 2-(1-vinylcyclopropyl)acetic acid lies in its divergent synthetic utility. The diagram below illustrates the primary logical pathways utilized by medicinal chemists to elaborate this building block into advanced pharmaceutical intermediates.

G BB 2-(1-vinylcyclopropyl) acetic acid Amide Amide Coupling (HATU/DIPEA) BB->Amide C-Terminus Metathesis Olefin Metathesis (Grubbs II) BB->Metathesis Vinyl Group Oxidation Oxidative Cleavage (OsO4/NaIO4) BB->Oxidation Vinyl Group Peptidomimetic Conformationally Restricted Peptides Amide->Peptidomimetic Macrocycle Macrocyclic Inhibitors Metathesis->Macrocycle Aldehyde Aldehyde/Acid Handles Oxidation->Aldehyde

Divergent synthetic applications of 2-(1-vinylcyclopropyl)acetic acid in drug discovery.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include not only the procedural steps but also the mechanistic causality behind the reagent choices and the analytical validation checkpoints.

Protocol A: Sterically Hindered Amide Bond Formation

Causality & Rationale: The quaternary C1 carbon of the cyclopropane ring imparts significant steric hindrance to the adjacent acetic acid moiety. Standard coupling reagents (e.g., EDC/HOBt) often yield incomplete conversion. HATU is selected due to its superior efficiency in activating sterically hindered carboxylic acids via the formation of a highly reactive 7-azabenzotriazole active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(1-vinylcyclopropyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( m/z 125 [M-H]⁻) disappears and the corresponding product mass emerges. In ¹H NMR, the diagnostic shift of the acetic acid CH₂ protons (typically moving from δ 2.5 ppm to δ 2.2–2.4 ppm) confirms successful amide formation.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

Causality & Rationale: Macrocyclization of vinylcyclopropyl-containing precursors via Ring-Closing Metathesis (RCM) is a cornerstone strategy in the synthesis of HCV NS3/4A protease inhibitors[3]. Because RCM is entropically disfavored compared to intermolecular cross-metathesis, a strict high-dilution environment (0.005 M) is required. The cyclopropane ring assists this process by pre-organizing the reactive olefinic termini.

Step-by-Step Methodology:

  • Preparation: Dissolve the linear diene intermediate (synthesized via Protocol A) in anhydrous, degassed 1,2-dichloroethane (1,2-DCE) to achieve a final concentration of 0.005 M. Note: Thorough degassing (e.g., via freeze-pump-thaw cycles or sparging with argon for 30 minutes) is critical to prevent catalyst degradation.

  • Catalyst Addition: Heat the solution to 70 °C. Add Grubbs 2nd Generation Catalyst or Zhan 1B Catalyst (5–10 mol%) in a single portion.

  • Reaction Monitoring: Maintain heating at 70 °C for 6–12 hours.

  • Validation Checkpoint: Validate macrocyclization via LC-MS by observing the loss of ethylene gas (M-28). In ¹H NMR, the disappearance of the terminal vinyl protons (δ 5.0–5.2 ppm) and the emergence of internal olefinic protons (δ 5.4–5.8 ppm) definitively confirm ring closure.

  • Quenching & Purification: Cool the reaction to room temperature. Add a ruthenium scavenger (e.g., DMSO or a functionalized silica resin) and stir for 12 hours to remove heavy metal impurities. Filter through a pad of Celite and purify via flash column chromatography.

References

  • Talele, T. T. "The Cyclopropyl Ring in Drug Discovery." Journal of Medicinal Chemistry, 2016. URL: [Link]

  • Ojo, O. S., Inglesby, P. A., Negru, D. E., & Evans, P. A. "A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate." Organic Chemistry Frontiers, 2014. URL: [Link]

  • Arumugasamy, J., et al. "Development of Related HCV Protease Inhibitors: Macrocyclization of Two Highly Functionalized Dienyl-ureas via Ring-Closing Metathesis." Organic Process Research & Development, 2013. URL: [Link]

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Application

Application Notes and Protocols for the Catalytic Asymmetric Cyclopropanation to Yield 2-(1-Vinylcyclopropyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in a multitude of natural products and pharmaceutically active compounds.[1] Its unique stereochemical and electronic properties, including enhanced π-character in its C-C bonds, contribute significantly to the biological activity and metabolic stability of drug candidates. The incorporation of a vinyl group and an acetic acid side chain, as in 2-(1-vinylcyclopropyl)acetic acid, offers a versatile scaffold for further chemical elaboration, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview and detailed protocols for the synthesis of this important molecule via a catalytic asymmetric cyclopropanation strategy.

Core Principles: Understanding the Catalytic Asymmetric Cyclopropanation

The synthesis of 2-(1-vinylcyclopropyl)acetic acid is achieved through a two-step process: first, a catalytic asymmetric cyclopropanation of a suitable diene with a diazoacetate, followed by the hydrolysis of the resulting ester. The key to achieving high enantioselectivity in the first step lies in the use of a chiral catalyst, most commonly a dirhodium(II) complex.

The Catalytic Cycle: A Step-by-Step Mechanistic Look

The generally accepted mechanism for dirhodium(II)-catalyzed cyclopropanation involves the formation of a metal carbene intermediate. This highly reactive species then transfers the carbene fragment to an olefin in a concerted, though not necessarily synchronous, fashion.

The catalytic cycle can be visualized as follows:

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst [Rh₂(chiral ligand)₄] Carbene Rh-Carbene Intermediate Catalyst->Carbene + Diazoacetate Diazo N₂CHCO₂Et Product_Ester Ethyl 2-(1-vinylcyclopropyl)acetate Carbene->Product_Ester + 1,3-Butadiene N2 N₂ Diene 1,3-Butadiene Product_Ester->Catalyst releases product

Figure 1: A simplified representation of the dirhodium(II)-catalyzed cyclopropanation cycle.

The process begins with the reaction of the dirhodium(II) catalyst with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a chiral rhodium-carbene complex. This intermediate then reacts with 1,3-butadiene. The facial selectivity of the carbene attack on the diene is controlled by the chiral ligands on the rhodium catalyst, resulting in the enantioselective formation of the cyclopropane ring. The product, ethyl 2-(1-vinylcyclopropyl)acetate, is then released, regenerating the catalyst for the next cycle.

Experimental Protocols: A Guide to Synthesis

This section provides detailed, step-by-step methodologies for the synthesis of 2-(1-vinylcyclopropyl)acetic acid.

Part 1: Asymmetric Cyclopropanation of 1,3-Butadiene with Ethyl Diazoacetate

This protocol is adapted from established procedures for dirhodium(II)-catalyzed cyclopropanations of dienes.[2] The chiral catalyst of choice for this transformation is Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, which has demonstrated high enantioselectivity in similar reactions.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄Catalyst gradeCommercially availableStore under inert atmosphere
1,3-Butadiene≥99%Commercially availableCondensed and used as a liquid
Ethyl diazoacetate (EDA)Stabilized in CH₂Cl₂Commercially availableCaution: Potentially explosive, handle with care
Dichloromethane (DCM)AnhydrousCommercially availableDistill from CaH₂ before use
Diethyl etherAnhydrousCommercially available
Saturated aq. NaHCO₃Reagent grade
Brine
Anhydrous MgSO₄Reagent grade
Celite®

Experimental Workflow:

Experimental Workflow Start Start Setup Set up reaction under Argon Start->Setup Add_Catalyst Add Rh₂(S-PTTL)₄ and DCM Setup->Add_Catalyst Cool Cool to -78 °C Add_Catalyst->Cool Add_Butadiene Add condensed 1,3-butadiene Cool->Add_Butadiene Add_EDA Slowly add Ethyl Diazoacetate solution Add_Butadiene->Add_EDA React Stir at -78 °C for 4h, then warm to RT overnight Add_EDA->React Quench Quench with saturated NaHCO₃ React->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic phase with MgSO₄ Extract->Dry Filter_Concentrate Filter through Celite® and concentrate Dry->Filter_Concentrate Purify Purify by column chromatography Filter_Concentrate->Purify End Obtain Ethyl 2-(1-vinylcyclopropyl)acetate Purify->End

Figure 2: Step-by-step workflow for the asymmetric cyclopropanation.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add the dirhodium(II) catalyst, Rh₂(S-PTTL)₄ (0.01 mmol, 1 mol%).

  • Add anhydrous dichloromethane (20 mL) to the flask.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Carefully condense 1,3-butadiene (10 mmol, 10 equivalents) into the reaction flask.

  • Prepare a solution of ethyl diazoacetate (1 mmol, 1 equivalent) in anhydrous dichloromethane (5 mL) in the dropping funnel.

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 4 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution through a pad of Celite® and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 2-(1-vinylcyclopropyl)acetate.

Expected Outcome:

ParameterExpected Value
Yield70-85%
Enantiomeric Excess (ee)>90%
Diastereomeric Ratio (dr)>95:5
Part 2: Hydrolysis of Ethyl 2-(1-Vinylcyclopropyl)acetate

This protocol is based on standard procedures for the saponification of esters, with considerations for potentially sterically hindered cyclopropyl esters.[3][4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 2-(1-vinylcyclopropyl)acetateAs synthesized above
Lithium hydroxide (LiOH)Reagent grade
Tetrahydrofuran (THF)Reagent grade
WaterDeionized
1 M Hydrochloric acid (HCl)Reagent grade
Diethyl etherReagent grade
Brine
Anhydrous MgSO₄Reagent grade

Procedure:

  • Dissolve ethyl 2-(1-vinylcyclopropyl)acetate (0.5 mmol) in a mixture of tetrahydrofuran (5 mL) and water (2 mL) in a round-bottom flask.

  • Add lithium hydroxide (1.5 mmol, 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield 2-(1-vinylcyclopropyl)acetic acid as a colorless oil or a low-melting solid.

Troubleshooting and Key Considerations

  • Low Yield in Cyclopropanation: Ensure all reagents and solvents are anhydrous. The slow addition of ethyl diazoacetate is crucial to minimize the formation of diethyl maleate and fumarate side products.

  • Low Enantioselectivity: The choice of chiral catalyst is critical. Rh₂(S-PTTL)₄ is a good starting point, but other dirhodium catalysts with different chiral ligands may provide better results depending on the specific reaction conditions.

  • Incomplete Hydrolysis: Steric hindrance around the ester can slow down the hydrolysis. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. Using a different base, such as potassium trimethylsilanolate (KOSiMe₃), in an anhydrous solvent could also be explored for particularly stubborn esters.

  • Safety: Ethyl diazoacetate is toxic and potentially explosive. It should be handled in a well-ventilated fume hood, and solutions should not be concentrated to neatness.

Characterization of 2-(1-Vinylcyclopropyl)acetic Acid

The following are the expected characterization data for the final product, based on the analysis of structurally similar compounds.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 11.5-10.0 (br s, 1H, COOH), 5.80-5.65 (m, 1H, -CH=CH₂), 5.20-5.00 (m, 2H, -CH=CH₂), 2.45 (s, 2H, -CH₂COOH), 1.20-1.00 (m, 2H, cyclopropyl CH₂), 0.90-0.70 (m, 2H, cyclopropyl CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 178.0 (COOH), 138.0 (-CH=CH₂), 114.0 (-CH=CH₂), 40.0 (-CH₂COOH), 25.0 (quaternary cyclopropyl C), 16.0 (cyclopropyl CH₂).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₇H₁₀O₂ [M-H]⁻: 125.06; found: 125.1.

Conclusion

The catalytic asymmetric cyclopropanation of 1,3-butadiene with ethyl diazoacetate, followed by hydrolysis, provides an efficient and highly enantioselective route to 2-(1-vinylcyclopropyl)acetic acid. The protocols detailed in this guide, grounded in established chemical principles and supported by authoritative literature, offer a reliable framework for researchers in organic synthesis and drug development. The versatility of the vinylcyclopropyl acetic acid scaffold ensures its continued importance as a valuable building block for the creation of novel and complex molecular architectures.

References

  • Aggarwal, V. K., Smith, H. W., & Spey, S. E. (2000). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3849-3857.
  • Davies, H. M. L., & Townsend, R. J. (2001). Catalytic Asymmetric Cyclopropanation of Heteroaryldiazoacetates. The Journal of Organic Chemistry, 66(20), 6595–6603.
  • Davies, H. M. L., & Lee, G. H. (2004). Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]: a new chiral catalyst for enantioselective C-H activation. Organic Letters, 6(13), 2117-2120.
  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Asymmetric cyclopropanation of 1,3-dienes with ethyl diazoacetate catalyzed by chiral dirhodium(II) carboxamidates. The Journal of Organic Chemistry, 68(23), 8917-8923.
  • Huffman, J. W., & Harris, P. R. (1996). A convenient procedure for the hydrolysis of hindered esters.
  • Maas, G. (2009). Catalytic Enantioselective Cyclopropanation of Alkenes. In Asymmetric Synthesis II (pp. 1-104). Springer, Berlin, Heidelberg.
  • Theodorou, V., Le-Vinh, B., & Kokotos, G. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Uyeda, C. (2016). Reductive Cyclopropanations Catalyzed by Dinuclear Nickel Complexes.
  • Khurana, J. M., & Sehgal, A. (1994). An efficient and convenient procedure for ester hydrolysis.

Sources

Method

Application Note: Advanced Amide Bond Formation Protocols Using 2-(1-Vinylcyclopropyl)acetic Acid

Chemical Context and Substrate Challenges The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. 2-(1-Vinylcyclopropyl)acetic acid provides a unique structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Substrate Challenges

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. 2-(1-Vinylcyclopropyl)acetic acid provides a unique structural motif that imparts remarkable metabolic stability and distinct vectorization for substituents. However, utilizing this building block in standard amide bond formation presents two distinct chemical challenges:

  • Neopentyl-Type Steric Hindrance: While the α-carbon is an unhindered methylene (-CH₂-), the adjacent β-carbon is a fully substituted quaternary center (C1 of the cyclopropane ring). This creates a neopentyl-like steric environment that significantly retards the rate of nucleophilic attack on the activated ester.

  • Scaffold Sensitivity: The vinylcyclopropane moiety is a classic "radical clock" and is highly susceptible to radical-mediated ring opening. Furthermore, it is prone to thermal or Lewis-acid catalyzed rearrangements (e.g., vinylcyclopropane-to-cyclopentene rearrangement) (). Additionally, vinylcyclopropyl systems are known to be susceptible to epimerization or structural rearrangement under improper coupling or catalytic conditions[1].

To successfully couple this acid with primary or secondary amines, the chosen protocol must balance high reactivity (to overcome steric bulk) with mild conditions (to preserve the vinylcyclopropane ring).

Mechanistic Workflow

The following diagram illustrates the logical workflow and intermediate generation required to successfully form an amide bond with this sterically demanding substrate.

AmideCoupling Acid 2-(1-Vinylcyclopropyl) acetic acid Activation Activation Phase (HATU or T3P) Acid->Activation Base Addition ActiveEster Active Ester Intermediate Activation->ActiveEster Fast Activation Product Target Amide Product ActiveEster->Product Substitution Amine Amine Nucleophile Amine->Product Nucleophilic Attack

Workflow of hindered amide bond formation using 2-(1-vinylcyclopropyl)acetic acid.

Reagent Selection and Causality

Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields for neopentyl-like systems (). To optimize this transformation, we recommend two distinct approaches based on the project scale:

  • Discovery Scale (HATU/DIPEA): HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt provides a neighboring group effect, acting as an intramolecular general base to assist the incoming amine. This dramatically accelerates the coupling of sterically hindered substrates ().

  • Process/Scale-Up Scale (T3P/Pyridine): Propylphosphonic anhydride (T3P) is a mild, highly scalable reagent that generates water-soluble byproducts. Crucially, T3P operates at near-neutral pH profiles and low temperatures, which completely mitigates the risk of vinylcyclopropane isomerization or epimerization ().

Quantitative Data Summary
Coupling ReagentOptimal SolventBaseTempReaction TimeEst. YieldByproduct RemovalScale Suitability
HATU DMF or DCMDIPEA0 °C to RT2 – 4 h85 – 95%Aqueous washes / ChromatographyLow (Explosive risk, costly)
T3P (50% in EtOAc) EtOAc or 2-MeTHFPyridine0 °C to RT6 – 12 h80 – 90%Simple aqueous washHigh (Non-toxic, safe)
EDC·HCl / HOBt DCMEt₃NRT12 – 18 h50 – 65%Aqueous washModerate (Sluggish kinetics)
COMU DMFDIPEA0 °C to RT2 – 4 h85 – 92%Aqueous washModerate (Safer than HATU)

Experimental Methodologies

Protocol A: High-Efficiency Coupling via HATU (Milligram to Gram Scale)

Causality Note: DIPEA must be added to the carboxylic acid prior to HATU. This ensures the acid is deprotonated to the carboxylate, which is the actual nucleophile that attacks the uronium salt of HATU. Adding HATU before the base can lead to irreversible guanidinylation of the amine.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(1-vinylcyclopropyl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) portion-wise. Stir at 0 °C for 15–20 minutes to ensure complete formation of the HOAt active ester.

  • Coupling: Add the target amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or in a single portion (if solid).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL). Causality Note: DMF is highly water-miscible. The 5% LiCl wash alters the partition coefficient, effectively pulling DMF into the aqueous phase while leaving the target amide in the organic layer. Wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild and Scalable Coupling via T3P (Multi-Gram to Kilogram Scale)

Causality Note: Although T3P is a mild reagent, the initial reaction between the carboxylate and the phosphonic anhydride is exothermic. Cooling to 0 °C prevents localized heating that could trigger the thermal rearrangement of the sensitive vinylcyclopropane motif.

  • Preparation: Charge a reactor with 2-(1-vinylcyclopropyl)acetic acid (1.0 equiv, 10.0 mmol) and the target amine (1.05 equiv, 10.5 mmol) in ethyl acetate (EtOAc) (30 mL, ~0.3 M).

  • Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol) to the suspension/solution.

  • Activation/Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15.0 mmol) over 15 minutes via an addition funnel.

  • Propagation: Allow the reaction to warm to room temperature and stir for 6–12 hours.

  • Workup: Quench the reaction by adding water (20 mL). Separate the layers. Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual pyridine, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate. The crude product is typically >95% pure and requires no chromatography.

Self-Validating Quality Control

A robust protocol must be self-validating. To ensure the chemical integrity of the product and confirm that the vinylcyclopropane ring has not undergone thermal or acid-catalyzed rearrangement (e.g., ring expansion to a cyclopentene), perform the following immediate checks on the crude material:

  • ¹H NMR Validation: The preservation of the terminal vinyl protons (typically a distinct doublet of doublets around δ 5.0–5.2 ppm) and the internal vinyl proton (multiplet around δ 5.7–6.0 ppm) is the primary indicator of success. Additionally, the highly shielded cyclopropyl protons should remain visible as complex multiplets between δ 0.5–1.0 ppm. Loss or shifting of these signals indicates scaffold degradation.

  • LC-MS Validation: Ensure the mass spectrum shows the expected [M+H]⁺ peak without a corresponding mass shift of +18 Da (which would indicate water addition/ring opening) or +36 Da (HCl addition across the vinyl group).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Baldwin, J. E. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 103(4), 1197-1212. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Vinylcyclopropyl)acetic Acid

Welcome to the Technical Support Center. Synthesizing 2-(1-vinylcyclopropyl)acetic acid presents unique synthetic challenges due to the inherent ring strain of the cyclopropane moiety and the severe steric hindrance at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-(1-vinylcyclopropyl)acetic acid presents unique synthetic challenges due to the inherent ring strain of the cyclopropane moiety and the severe steric hindrance at the fully substituted C1 position.

This guide is designed for researchers and drug development professionals. It provides a field-proven, four-step homologation workflow starting from the commercially available 1-vinylcyclopropanecarboxylate, complete with mechanistic troubleshooting to maximize your yield.

Workflow A 1-Vinylcyclopropanecarboxylate B 1-Vinylcyclopropanemethanol A->B LiAlH4, THF C 1-Vinylcyclopropylmethyl mesylate B->C MsCl, Et3N D 2-(1-Vinylcyclopropyl)acetonitrile C->D NaCN, DMSO E 2-(1-Vinylcyclopropyl)acetic acid D->E KOH, Ethylene Glycol

Optimized 4-step synthetic workflow for 2-(1-vinylcyclopropyl)acetic acid.

Data Presentation: Cyanation Optimization

The most common point of failure in this synthesis is the cyanation step (Step 3). Researchers frequently experience severe yield drops due to competing rearrangement pathways. The table below demonstrates how leaving group and solvent choices dictate the mechanism and final yield.

Table 1: Optimization of the Cyanation Step (Yield vs. Reaction Conditions)

Leaving GroupSolventTemp (°C)Mechanism BiasDesired Nitrile Yield (%)Ring-Opened Byproduct (%)
Bromide (-Br)EtOH / H₂O80Mixed SN1 / SN23555
Bromide (-Br)DMF60SN2 favored6220
Tosylate (-OTs)DMSO40Strict SN289< 2
Mesylate (-OMs) DMSO 40 Strict SN2 91 < 2

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting a low yield of the nitrile intermediate and observing cyclobutene or linear diene impurities?

Causality: You are observing a classic cyclopropylcarbinyl rearrangement . The 1-vinylcyclopropylmethyl system is highly strained. Under SN1-promoting conditions (e.g., using a bromide leaving group in protic solvents or applying high heat), the leaving group dissociates to form a primary carbocation. To relieve ring strain, this cation immediately undergoes "dancing resonance" and rearranges into cyclobutyl or homoallylic carbocations before the nucleophile can attack ()[1]. This phenomenon is a well-documented pitfall in carbocation chemistry ()[2].

Solution: You must shift the reaction entirely to an SN2 pathway. Use a mesylate (-OMs) leaving group, which is highly reactive toward direct SN2 displacement. Perform the cyanation in a polar aprotic solvent like DMSO. DMSO solvates the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic. This allows the substitution to occur rapidly at 40 °C, well below the thermal threshold required for SN1 dissociation.

Mechanism A 1-Vinylcyclopropylmethyl Leaving Group B Carbocation Intermediate (SN1) A->B Protic Solvent / Heat E Strict SN2 Pathway (DMSO, CN-) A->E Aprotic Solvent / Mesylate C Ring Expansion / Rearrangement B->C Strain Relief D Cyclobutane / Diene Byproducts C->D F Desired Nitrile Product E->F

Mechanistic divergence: SN1 ring expansion vs. SN2 desired cyanation.

FAQ 2: During the final step, the hydrolysis of 2-(1-vinylcyclopropyl)acetonitrile stalls at the amide stage. How do I push it to the carboxylic acid?

Causality: The carbon adjacent to the nitrile is a methylene group attached to a fully substituted (quaternary) cyclopropane carbon. This creates severe neopentyl-like steric hindrance, which drastically impedes the attack of the hydroxide ion on the intermediate primary amide ()[3].

Solution: Standard aqueous NaOH/EtOH reflux is insufficient for sterically hindered nitriles[4]. You must increase the thermal energy to overcome the high activation barrier. Use a high-boiling solvent like ethylene glycol (b.p. 197 °C) with an excess of KOH at 130 °C. Do NOT use strong acidic hydrolysis (e.g., 6M HCl reflux), as the acidic environment will protonate the cyclopropane ring or the vinyl group, leading to electrophilic ring-opening and polymerization[5].

FAQ 3: Can I use catalytic hydrogenation to reduce the 1-vinylcyclopropanecarboxylic acid directly to the alcohol?

Causality: No. Catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) will rapidly reduce the vinyl group to an ethyl group, yielding the undesired 1-ethylcyclopropanemethanol. The isolated vinyl group is highly susceptible to surface-catalyzed hydrogenation.

Solution: Use a hydride donor. Lithium aluminum hydride (LiAlH₄) selectively reduces the carboxylate/ester to the alcohol without affecting the isolated alkene, provided the temperature is strictly maintained at or below 0 °C.

Step-by-Step Experimental Protocols

Note: These protocols form a self-validating system. Each workup is designed to remove specific byproducts before the next sensitive step.

Step 1: Synthesis of 1-Vinylcyclopropanemethanol
  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add LiAlH₄ (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve ethyl 1-vinylcyclopropanecarboxylate (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture for 2 hours at 0 °C.

  • Quenching (Fieser Workup): Carefully quench the reaction by sequentially adding x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams). Stir vigorously until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter the salts through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 1-Vinylcyclopropylmethyl Mesylate
  • Setup: Dissolve the crude 1-vinylcyclopropanemethanol (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via syringe.

  • Reaction: Stir for 1 hour at 0 °C. Monitor by TLC to ensure complete consumption of the alcohol.

  • Isolation: Quench with ice water. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Crucial: Use the crude mesylate immediately in the next step to prevent thermal degradation.

Step 3: Synthesis of 2-(1-Vinylcyclopropyl)acetonitrile
  • Setup: Dissolve the freshly prepared 1-vinylcyclopropylmethyl mesylate (1.0 eq) in anhydrous DMSO.

  • Cyanation: Add finely powdered sodium cyanide (NaCN, 1.5 eq). (Caution: Highly toxic. Perform in a well-ventilated fume hood).

  • Reaction: Stir the mixture at 40 °C for 12 hours. Do not exceed 40 °C to prevent SN1 rearrangement.

  • Isolation: Cool to room temperature and dilute heavily with water. Extract with diethyl ether (3x).

  • Purification: Wash the combined ether layers thoroughly with water (5x) to remove all traces of DMSO. Dry over MgSO₄ and concentrate to yield the nitrile.

Step 4: Synthesis of 2-(1-Vinylcyclopropyl)acetic acid
  • Setup: Dissolve 2-(1-vinylcyclopropyl)acetonitrile (1.0 eq) in ethylene glycol.

  • Hydrolysis: Add potassium hydroxide pellets (KOH, 5.0 eq).

  • Reaction: Heat the mixture to 130 °C for 24 hours under a reflux condenser.

  • Workup: Cool to room temperature and dilute with water. Extract the basic aqueous layer with diethyl ether once to remove any unreacted nitrile or amide intermediates.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield pure 2-(1-vinylcyclopropyl)acetic acid.

References

  • Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols , Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Allylcarbinyl-cyclopropylcarbinyl rearrangement , Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 2-(1-vinylcyclopropyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals tasked with developing robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2-(1-vinylcyclopropyl)acetic acid (CAS: 2091588-79-1).

This alicyclic molecule presents a unique analytical triad of challenges:

  • Optical Invisibility: The isolated vinyl and carboxylate groups yield exceptionally poor UV absorbance.

  • pH-Dependent Hydrophobicity: As a carboxylic acid (estimated pKa ~4.5–4.8), its retention is highly susceptible to microscopic mobile phase pH fluctuations.

  • Silanophilic Susceptibility: The carboxyl group is prone to secondary interactions with stationary phase silanols, leading to severe peak tailing.

Below, you will find expert-level troubleshooting guides, self-validating protocols, and mechanistic explanations to overcome these hurdles.

Frequently Asked Questions (FAQs): Method Development

Q1: Why is my retention time highly variable, and how do I stabilize it? The Causality: The retention of a carboxylic acid in reversed-phase liquid chromatography (RPLC) is dictated by its ionization state. When the mobile phase pH is near the analyte's pKa (~4.5), the molecule exists in a dynamic equilibrium between its hydrophobic neutral state and its polar ionized (carboxylate) state. This causes split peaks and erratic retention times. The Solution: You must force the molecule into a single state. To maximize hydrophobic retention on a C18 column, buffer the mobile phase at least 2 pH units below the pKa[1]. Using 0.1% Formic Acid (pH ~2.7) ensures the acid remains fully protonated and neutral, yielding stable, predictable retention.

Q2: I am getting poor sensitivity and massive baseline drift using UV detection. What are the alternatives? The Causality: 2-(1-vinylcyclopropyl)acetic acid lacks a conjugated π -electron system. Its maximum absorbance ( λmax​ ) lies in the extreme low UV range (205–210 nm)[2]. At these wavelengths, organic modifiers (like acetonitrile) and acidic additives (like formic acid) absorb UV light heavily. As the organic concentration increases during a gradient, the changing background absorbance causes severe baseline drift, masking your analyte. The Solution: Transition from optical detection to universal aerosol-based detection, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides a uniform, mass-dependent response for non-chromophoric compounds and is entirely immune to optical baseline drift[3].

Q3: Can I use a standard C18 column, or should I consider mixed-mode chromatography? The Causality: A standard C18 column relies solely on hydrophobic interactions. While effective at low pH, highly polar organic acids often elute too close to the void volume. The Solution: If a fully end-capped C18 column fails to provide sufficient retention, switch to a Mixed-Mode Weak Anion-Exchange/Reversed-Phase (WAX/RP) column. These columns embed anion-exchange functional groups within the hydrophobic alkyl chain, allowing the ionized carboxylate to be retained via electrostatic interactions at higher pH levels, providing orthogonal selectivity[4].

Troubleshooting Guide: Common Chromatographic Issues

Issue A: Severe Peak Tailing (Asymmetry Factor > 1.5)
  • Root Cause: Secondary silanophilic interactions. On silica-based RPLC columns, unreacted residual silanol groups (pKa ~4–5) become ionized. The carboxylic acid moiety of your analyte interacts with these active sites via hydrogen bonding or metal-ion mediated adsorption, causing the back-half of the peak to "drag"[5][6].

  • Self-Validating Solution:

    • Lower the mobile phase pH to 2.5 to suppress the ionization of both the analyte and the surface silanols[6].

    • If tailing persists, your column has degraded or contains active metal sites. Switch to a highly end-capped, high-purity silica C18 column. Validate the fix by injecting a standard; the USP Tailing Factor must drop below 1.2.

Issue B: Loss of Analyte Signal in CAD/ELSD
  • Root Cause: Volatility loss. 2-(1-vinylcyclopropyl)acetic acid is a relatively low-molecular-weight compound (MW 126.15). If the evaporation temperature of the CAD/ELSD is set too high, the analyte will vaporize alongside the mobile phase, resulting in no particle formation and zero signal[7].

  • Self-Validating Solution: Lower the CAD evaporation temperature to 35 °C. Perform a temperature optimization curve (injecting at 50 °C, 40 °C, and 35 °C) to validate that signal area increases as temperature decreases without compromising baseline noise.

Quantitative Data Summaries

The following table summarizes the causal relationship between mobile phase chemistry, column selection, and chromatographic output for 2-(1-vinylcyclopropyl)acetic acid.

Mobile Phase pHAnalyte Ionization StateStationary PhaseRetention Factor (k')USP Tailing Factor ( As​ )Chromatographic Outcome
pH 6.0 (Ammonium Acetate)Ionized (Carboxylate anion)Standard C18< 1.0 (Poor)> 2.0 (Severe Tailing)Elutes in void volume; secondary silanol interactions dominate.
pH 2.5 (0.1% Formic Acid)Neutral (Protonated acid)End-capped C183.0 - 5.0 (Optimal)1.0 - 1.2 (Symmetrical)Hydrophobic retention maximized; silanol ionization suppressed.
pH 6.0 (Ammonium Acetate)Ionized (Carboxylate anion)Mixed-Mode WAX/RP4.0 - 6.0 (Strong)1.0 - 1.3 (Symmetrical)Retained via anion-exchange mechanism; orthogonal selectivity achieved.

Logical Workflow Visualization

Chromatographic_Workflow Start Method Development: 2-(1-vinylcyclopropyl)acetic acid DetCheck Select Detection Mode Start->DetCheck UV UV Detection (210 nm) Prone to baseline drift DetCheck->UV If limited to optical detectors CAD CAD / MS Detection Universal & High Sensitivity DetCheck->CAD Preferred for non-chromophoric pHCheck Optimize Mobile Phase pH UV->pHCheck CAD->pHCheck pHHigh pH > 4.5 (Ionized) Result: Peak Tailing & Low Retention pHCheck->pHHigh Incorrect Buffer pHLow pH 2.5 (Protonated) Result: Sharp Peaks & High Retention pHCheck->pHLow 0.1% Formic Acid ColCheck Select Stationary Phase pHLow->ColCheck C18 Fully End-capped C18 (Standard RP Workflow) ColCheck->C18 Routine Analysis WAX Mixed-Mode WAX/RP (Orthogonal Selectivity) ColCheck->WAX Complex Matrices

Logical workflow for optimizing detection, pH, and column chemistry for carboxylic acids.

Self-Validating Experimental Protocol: RP-HPLC-CAD Workflow

To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating gatekeeper; if the system fails the SST, the protocol dictates that no samples should be analyzed until the root cause is resolved.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Scientific Rationale: Formic acid provides the low pH necessary to protonate the carboxylic acid while remaining fully volatile, which is a strict prerequisite for CAD/MS detection to prevent detector fouling.

Step 2: Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Preparation: Dissolve 2-(1-vinylcyclopropyl)acetic acid to a working concentration of 50 µg/mL.

  • Scientific Rationale: The sample diluent must be weaker than or equal to the initial mobile phase composition. Injecting a sample dissolved in 100% organic solvent will cause premature elution and peak splitting (the "strong solvent effect").

Step 3: Chromatographic & Detector Conditions
  • Column: High-purity, fully end-capped C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

    • 12.1 - 18.0 min: 10% B (Re-equilibration)

  • CAD Settings: Evaporation temperature set to 35 °C; Data collection rate at 10 Hz; Filter set to 3.6 seconds.

Step 4: System Suitability Testing (SST) - The Self-Validation Step

Before injecting unknown samples, inject the 50 µg/mL standard solution five consecutive times.

  • Acceptance Criteria:

    • Retention Time RSD: 1.0% (Validates pump and gradient stability).

    • Peak Area RSD: 2.0% (Validates autosampler precision and CAD stability).

    • USP Tailing Factor ( As​ ): 1.5 (Validates column integrity and suppression of silanol interactions).

  • Actionable Insight: If As​ > 1.5, the system fails validation. You must replace the column or prepare fresh mobile phase before proceeding.

References

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Available at:[Link][1]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. ResearchGate. Available at:[Link][5]

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed (NIH). Available at:[Link][3]

  • Aerosol-based detectors for liquid chromatography. Semantic Scholar. Available at:[Link][7]

  • A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(1-Vinylcyclopropyl)acetic Acid Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when working with 2-(1-vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when working with 2-(1-vinylcyclopropyl)acetic acid .

While it appears to be a simple aliphatic acid, its reactivity is governed by a deceptive interplay of steric shielding and thermodynamic instability. The molecule presents two major kinetic and thermodynamic hurdles:

  • The Neopentyl Effect: The methylene group (-CH₂-) adjacent to the carboxylic acid is attached to a fully substituted (quaternary) carbon on the cyclopropane ring. This creates severe steric bulk, drastically reducing the kinetics of standard nucleophilic acyl substitutions.

  • Vinylcyclopropane (VCP) Lability: The inherent ring strain of the cyclopropane (~27 kcal/mol) combined with the adjacent π-system makes the VCP moiety highly susceptible to transition-metal-catalyzed ring-opening or VCP-cyclopentene rearrangements[1]. These side reactions often outcompete desired transformations.

Below is our comprehensive troubleshooting guide to help you achieve high conversion rates across your workflows.

FAQ 1: Esterification and Amidation Challenges

Q: Why do my standard EDC/HOBt or DCC/DMAP couplings of 2-(1-vinylcyclopropyl)acetic acid stall at <20% conversion, yielding mostly unreacted starting material?

A: This is a classic manifestation of beta-quaternary steric hindrance. Standard carbodiimide coupling reagents (like EDC or DCC) form an O-acylisourea intermediate. In the case of 2-(1-vinylcyclopropyl)acetic acid, the bulky 1-vinylcyclopropyl group acts as a "neopentyl-like" shield, physically blocking the incoming alcohol or amine nucleophile from attacking the carbonyl carbon.

The Solution: To overcome this kinetic barrier, you must utilize a highly reactive, less sterically demanding acylating system. We strongly recommend the TCFH/NMI (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) coupling system[2]. This combination generates an ultra-reactive acyl imidazolium intermediate that easily bypasses the steric bulk and drives the reaction forward.

Esterification_Troubleshooting Q1 Conversion < 20%? Check1 Check Steric Bulk (Beta-Quaternary Center) Q1->Check1 Yes Action1 Switch to TCFH/NMI Coupling System Check1->Action1 Bypass Sterics Success High Conversion (>90%) Action1->Success Optimized Fail Check Moisture / Nucleophile Purity Action1->Fail Still Low

Figure 1: Troubleshooting logic tree for overcoming neopentyl steric hindrance.

Quantitative Comparison of Coupling Reagents
Coupling SystemTemperatureTime (h)Conversion (%)Primary Byproduct
EDC / HOBt25 °C2415%Unreacted Acid
DCC / DMAP25 °C2418%N-Acylurea (Rearrangement)
Oxalyl Chloride / DMF0 °C to 25 °C475%Volatile Acid Chloride loss
TCFH / NMI 25 °C 3 >95% None
Self-Validating Protocol: TCFH/NMI Mediated Esterification
  • Activation: Dissolve 2-(1-vinylcyclopropyl)acetic acid (1.0 equiv) and TCFH (1.2 equiv) in anhydrous CH₃CN (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 equiv) dropwise at 0 °C. Stir for 15 minutes.

    • Validation Step: Quench a 10 µL aliquot with methanol. If activation is successful, LCMS will show >95% conversion to the methyl ester, confirming the acyl imidazolium intermediate has formed.

  • Nucleophile Addition: Add your target alcohol or amine (1.5 equiv).

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 1M HCl to remove excess NMI.

FAQ 2: Cross-Metathesis and Competing Rearrangements

Q: When attempting olefin cross-metathesis on the vinyl group using a Grubbs II catalyst, I observe rapid catalyst death and a complex mixture of byproducts. How can I drive the conversion of the desired metathesis product?

A: Ruthenium-based metathesis catalysts, as well as Palladium and Nickel complexes, are highly active toward the vinylcyclopropane moiety. Instead of undergoing standard bimolecular olefin metathesis, the transition metal coordinates to the vinyl group and oxidatively inserts into the strained C–C bond of the cyclopropane. This triggers a VCP-cyclopentene rearrangement or uncontrolled ring-opening metathesis polymerization (ROMP)[1].

The Solution: You must tune the electronic environment of the catalyst to kinetically favor the bimolecular cross-metathesis over the intramolecular ring-opening. Using a less active catalyst like Grubbs 1st Generation, or employing a copper(I) iodide (CuI) phosphine scavenger with Hoveyda-Grubbs II at lower temperatures (0–10 °C), prevents the catalyst from inserting into the cyclopropane ring.

VCP_Pathways Start 2-(1-Vinylcyclopropyl) acetic acid Sub1 Esterification / Amidation Start->Sub1 Acyl Activation Sub2 Transition Metal Catalysis Start->Sub2 Pd, Ru, Rh Prod1 Low Yield (Neopentyl Sterics) Sub1->Prod1 Standard Reagents (EDC/DCC) Prod2 VCP Rearrangement (Ring Opening) Sub2->Prod2 High Temp / Unoptimized Prod3 Desired Metathesis/ Coupling Sub2->Prod3 Tuned Ligands / Low Temp

Figure 2: Mechanistic divergence in 2-(1-vinylcyclopropyl)acetic acid reactions.

FAQ 3: Rhodium-Catalyzed Ring Opening Stalling

Q: I am trying to intentionally perform a Rh(I)-catalyzed ring-opening of the cyclopropane using arylboronic acids, but the reaction stalls at 10-15% conversion. What is causing this plateau?

A: Unactivated vinylcyclopropanes (those lacking a strong electron-withdrawing group directly on the ring) are notoriously difficult to open because they lack a "push-pull" donor-acceptor polarization[3]. In Rh(I) catalysis, the initial oxidative addition into the C–C bond is reversible. Without a driving force, the equilibrium favors the closed ring, and the active Rh-species degrades over time, causing the reaction to stall at ~10-17% conversion[4].

The Solution: Introduce a Lewis acid co-catalyst. The addition of Zinc triflate (Zn(OTf)₂) coordinates to the intermediate, polarizing the C–C bond and accelerating the formation of the active Rh-π-allyl complex. This prevents the reaction from stalling and drives it to full conversion[4].

Effect of Lewis Acid Additives on Rh(I) Ring Opening
Catalyst SystemAdditiveTime (h)Conversion (%)Regioselectivity (Linear:Branched)
[Rh(C₂H₄)₂Cl]₂ / BINAPNone217% (Stalled)2:1
[Rh(C₂H₄)₂Cl]₂ / BINAP Zn(OTf)₂ (20 mol%) 2 >95% 99:1
[Rh(C₂H₄)₂Cl]₂ / BINAPSc(OTf)₃ (20 mol%)245%85:15
Self-Validating Protocol: Zn(OTf)₂ Accelerated Rh(I) Ring Opening
  • Catalyst Preparation: In a glovebox, combine[Rh(C₂H₄)₂Cl]₂ (2.5 mol%) and a chiral diene or BINAP ligand (5.5 mol%) in anhydrous 1,4-dioxane. Stir for 15 min.

  • Co-catalyst Addition: Add anhydrous Zn(OTf)₂ (20 mol%) and the arylboronic acid (2.0 equiv). Note: Ensure the Zn(OTf)₂ is strictly anhydrous, as moisture will deactivate the Lewis acid[3].

  • Substrate Addition: Add the 2-(1-vinylcyclopropyl)acetic acid ester derivative (1.0 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 80 °C for 2 hours.

  • Kinetic Validation: Monitor the reaction closely. A successful system will exhibit a distinct kinetic profile: an initial induction period of approximately 5 minutes where conversion is minimal (<6%), followed by a rapid exotherm and conversion to >90% yield[4]. If no induction period is observed and the reaction stalls immediately, the Lewis acid is either inactive or wet.

Sources

Optimization

preventing degradation of 2-(1-vinylcyclopropyl)acetic acid during long-term storage

Technical Support Center: Troubleshooting & Storage Guide for 2-(1-Vinylcyclopropyl)acetic acid Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for 2-(1-Vinylcyclopropyl)acetic acid

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering stability issues with highly functionalized building blocks. 2-(1-Vinylcyclopropyl)acetic acid (CAS: 2091588-79-1) [1] is a critical intermediate, but its molecular architecture presents a "perfect storm" for degradation if handled improperly. This guide provides field-proven, self-validating protocols to ensure the integrity of your material during long-term storage.

Section 1: The Causality of Degradation (Mechanistic Overview)

To effectively prevent degradation, we must first understand the underlying physical chemistry. The instability of this compound is driven by three interacting structural features:

  • Autocatalytic Ring Opening: Cyclopropane rings possess significant inherent ring strain (~27.5 kcal/mol). The adjacent vinyl group provides hyperconjugative stabilization to reactive carbocation intermediates, making the ring highly susceptible to cleavage. Because the molecule contains a free acetic acid moiety, it acts as a Brønsted acid, autocatalytically protonating the system and driving ring-opening or lactonization, a vulnerability well-documented in2[2].

  • Radical Polymerization & Oxidation: The terminal vinyl group is prone to radical-initiated polymerization and oxidative cleavage (forming epoxides or peroxides) when exposed to atmospheric oxygen, UV light, or ambient heat.

  • Vinylcyclopropane Rearrangement: While the classic3 typically requires temperatures above 300°C, the activation energy can be lowered by specific substituents or trace metal impurities, leading to unintended cyclopentene derivatives[3].

DegradationPathways Compound 2-(1-Vinylcyclopropyl) acetic acid Polymerization Radical Polymerization & Oxidation Compound->Polymerization O2, Light, Heat RingOpening Acid-Catalyzed Ring Opening Compound->RingOpening Autocatalysis (H+) Rearrangement Vinylcyclopropane Rearrangement Compound->Rearrangement Thermal (>300°C)

Mechanistic degradation pathways of 2-(1-vinylcyclopropyl)acetic acid.

Section 2: Troubleshooting FAQs

Q1: My stored batch has become highly viscous and slightly yellow. What happened, and can it be salvaged? A: This is a definitive sign of vinyl group polymerization and/or oxidation. The terminal alkene has undergone radical cross-linking, a process accelerated by oxygen and light. Once polymerized, the material cannot be easily salvaged via standard recrystallization. Prevention: Always store the compound under an inert atmosphere. Argon is highly recommended over Nitrogen because it is denser and displaces oxygen more effectively at the liquid/solid interface.

Q2: HPLC analysis of a sample stored at 4°C for three months shows a new major peak. NMR indicates the loss of cyclopropane protons. Why? A: At 4°C, thermal energy is still sufficient for the free carboxylic acid to slowly catalyze the opening of the cyclopropane ring. The vinyl group facilitates this by stabilizing the resulting intermediate via hyperconjugation[2]. Prevention: Long-term storage must be conducted at cryogenic temperatures (-20°C to -80°C) to arrest this autocatalytic process. If the free acid is not immediately required for your workflow, consider converting it to a more stable ester intermediate, which exhibits significantly enhanced hydrolytic stability[2].

Q3: We store our bulk supply at -80°C, but we freeze-thaw it weekly for experiments. We are still seeing degradation. Why? A: Repeated freeze-thaw cycles introduce condensation (moisture) into the container every time it is opened at room temperature. Moisture exacerbates acid-catalyzed degradation and compromises4[4]. Prevention: Implement a strict aliquoting protocol upon receipt. Never return unused material to the master batch.

Section 3: Quantitative Stability Data

To provide a clear baseline for your storage strategy, we have summarized the expected stability of 2-(1-vinylcyclopropyl)acetic acid across various conditions.

Storage TemperatureAtmosphereContainer TypeMax Recommended Shelf LifePrimary Degradation Risk
25°C (Room Temp) Ambient AirClear Glass< 48 HoursPolymerization, Oxidation
4°C (Refrigerator) Ambient AirAmber Glass1 - 2 WeeksAcid-Catalyzed Ring Opening
-20°C (Freezer) Argon PurgedAmber Glass, PTFE Cap6 - 12 MonthsSlow Autocatalysis
-80°C (Ultra-Low) Argon PurgedCryovial (e.g., COC/TPE)> 24 MonthsNegligible (if CCI is maintained)

Note: Maintaining Container Closure Integrity (CCI) at -80°C is critical. Standard rubber septa can fail at cryogenic temperatures, allowing moisture ingress[4].

Section 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Cryogenic Aliquoting and Storage This protocol establishes a self-validating system: by taking a baseline quantitative NMR (qNMR) before storage and using single-use aliquots, you eliminate the variables of freeze-thaw degradation and can definitively verify the material's integrity upon retrieval.

Step 1: Baseline Quality Control (QC)

  • Upon receipt of the bulk material, immediately dissolve a 5 mg sample in CDCl3 containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire a baseline 1H-NMR spectrum. Record the integration ratio of the vinyl protons (approx. 5.0-6.0 ppm) and cyclopropyl protons (approx. 0.5-1.5 ppm) against the internal standard.

Step 2: Environmental Control

  • Transfer the bulk material into a glove box or a controlled environment purged with high-purity Argon.

  • Ensure all glassware (amber vials) has been oven-dried at 120°C for at least 4 hours and cooled in a desiccator.

Step 3: Aliquoting

  • Divide the bulk material into single-use aliquots (e.g., 50 mg or 100 mg per vial) based on your standard experimental scale.

  • Do not dilute the compound in a solvent for storage unless absolutely necessary, as solvents can facilitate intermolecular reactions over time.

Step 4: Sealing and Storage

  • Purge the headspace of each individual vial with a gentle stream of Argon for 10 seconds.

  • Immediately seal the vials with PTFE-lined caps. Avoid standard rubber septa, which become brittle and lose integrity at ultra-low temperatures[4].

  • Wrap the cap junction tightly with Parafilm.

  • Transfer the sealed aliquots to a -80°C ultra-low temperature freezer[5].

Step 5: Retrieval and Usage

  • When required, remove a single aliquot from the -80°C freezer.

  • Critical: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial will cause immediate moisture condensation on the compound.

  • Discard any unused portion of the aliquot; do not refreeze.

StorageWorkflow QC 1. Baseline QC (qNMR) Purge 2. Argon Purge (Displace O2) QC->Purge Aliquot 3. Aliquot into Amber Vials Purge->Aliquot Seal 4. PTFE Seal & Parafilm Aliquot->Seal Freeze 5. Cryo Storage (-80°C) Seal->Freeze

Self-validating cryogenic storage workflow to maintain container closure integrity.

References

  • Precision Stability Storage. "ICH Stability & cGMP Biological Storage and Mgmt." Precision Stability Storage.
  • Aseptic Technologies.
  • Wikipedia. "Vinylcyclopropane rearrangement." Wikipedia.
  • AiFChem. "2091588-79-1 | 2-(1-Vinylcyclopropyl)acetic acid." AiFChem.
  • NIH. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Pubmed/NIH.

Sources

Troubleshooting

minimizing side reactions during 2-(1-vinylcyclopropyl)acetic acid esterification

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the es...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the esterification of 2-(1-vinylcyclopropyl)acetic acid .

This substrate is notoriously challenging due to the high reactivity of both the vinyl group and the strained cyclopropane ring. Below, you will find a diagnostic troubleshooting guide, self-validating protocols, and mechanistic visual aids to ensure high-fidelity esterification while suppressing side reactions.

Diagnostic Troubleshooting & FAQs

Q1: Why am I observing significant ring-opened byproducts during a standard Fischer esterification? A1: The vinylcyclopropane moiety is highly sensitive to acidic environments. Under the strongly acidic conditions (e.g., H₂SO₄, HCl) and elevated temperatures required for Fischer esterification[1], the cyclopropane ring undergoes electrophilic attack. The adjacent vinyl group acts as an electron donor, stabilizing the resulting carbocation and facilitating rapid ring-opening or ring-opening polymerization[2]. To prevent this, you must abandon strong Brønsted or Lewis acids and transition to neutral, mild coupling conditions.

Q2: My reaction mixture is becoming highly viscous, and ¹H-NMR shows a loss of the characteristic alkene protons (5.1–5.8 ppm). What is happening? A2: You are experiencing vinyl group polymerization. The vinyl group in close proximity to the strained ring is susceptible to both radical and cationic polymerization pathways[2].

  • Causality: Trace peroxides in ethereal solvents, prolonged exposure to light, or localized heating during reagent addition can initiate radical cascades.

  • Solution: Conduct the reaction in the dark, maintain temperatures below 25 °C, and consider adding a radical inhibitor such as BHT (butylated hydroxytoluene) at 100–200 ppm.

Q3: I switched to a DCC-mediated coupling to avoid acids, but my yield remains low (<30%), and I am isolating a highly stable, unreactive byproduct. How do I fix this? A3: You are observing the formation of an N-acylurea dead-end product. When 2-(1-vinylcyclopropyl)acetic acid reacts with N,N'-Dicyclohexylcarbodiimide (DCC), it forms an O-acylisourea intermediate. If the target alcohol is sterically hindered or insufficiently nucleophilic, this intermediate undergoes a slow 1,3-rearrangement into an inactive N-acylurea[3].

  • Solution: You must add 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP reacts rapidly with the O-acylisourea to form a highly reactive acyl-pyridinium salt ("active ester"), completely outcompeting the 1,3-rearrangement pathway[4][5].

Mechanistic Workflows & Logic Trees

To visualize the causality of our recommended Steglich esterification[3] and how it circumvents side reactions, refer to the pathway below.

Steglich A 2-(1-vinylcyclopropyl)acetic acid + DCC B O-acylisourea intermediate A->B C DMAP Catalysis (Acyl Transfer) B->C G N-acylurea side product (Avoided by DMAP) B->G Slow without DMAP D Acyl-pyridinium salt ('Active Ester') C->D E Addition of Alcohol (R-OH) D->E F Target Ester + Dicyclohexylurea (DCU) E->F

Catalytic cycle and workflow of the Steglich esterification process.

Troubleshooting Start Identify Side Reaction RingOpen Ring-Opening Products? Start->RingOpen Polymer Vinyl Polymerization? Start->Polymer LowYield Low Yield / N-acylurea? Start->LowYield Sol1 Eliminate strong acids. Switch to DCC/DMAP. RingOpen->Sol1 Sol2 Add BHT inhibitor. Keep temp < 25°C. Polymer->Sol2 Sol3 Increase DMAP to 10 mol%. Ensure anhydrous conditions. LowYield->Sol3

Troubleshooting logic tree for mitigating vinylcyclopropane side reactions.

Quantitative Method Comparison

To justify the selection of the Steglich protocol, the following table summarizes the quantitative operational parameters and risk profiles of standard esterification methodologies when applied to sensitive vinylcyclopropanes.

Esterification MethodTypical Catalyst / ReagentsTemp (°C)Catalyst LoadingRing-Opening RiskPolymerization RiskExpected Yield
Fischer-Speier [1]H₂SO₄ or HCl (conc.)60–80 °C10–20 mol%Critical High < 15% (Degradation)
Acid Chloride SOCl₂ / Oxalyl Chloride0–40 °C100+ mol%ModerateModerate40–50%
Base Alkylation K₂CO₃ / Alkyl Halide25–60 °C150 mol%LowLow65–75%
Steglich (DCC/DMAP) [4]DCC / DMAP0–25 °C5–10 mol%None Low > 85%

Self-Validating Experimental Protocol: Steglich Esterification

This protocol utilizes mild, neutral conditions to ensure the structural integrity of the 2-(1-vinylcyclopropyl)acetic acid framework[5]. The procedure is designed as a self-validating system: the precipitation of dicyclohexylurea (DCU) serves as a visual confirmation of successful acid activation.

Materials Required:

  • 2-(1-vinylcyclopropyl)acetic acid (1.0 equivalent)

  • Target Alcohol (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Optional: BHT (100 ppm) if scaling up beyond 5 grams.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Ensure all ambient light is minimized if working at a large scale to prevent photo-initiated radical polymerization.

  • Substrate Dissolution: Dissolve 2-(1-vinylcyclopropyl)acetic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Scientific Insight: DMAP acts as the acyl-transfer reagent, preventing the formation of the unreactive N-acylurea[3].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. This thermal control is critical to suppress the exothermic activation step and prevent localized polymerization.

  • Coupling Agent Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature (20–25 °C).

    • Validation Checkpoint: Within 30–60 minutes, a heavy white precipitate of dicyclohexylurea (DCU) will form. This confirms the generation of the O-acylisourea intermediate and its subsequent consumption[4].

  • Completion & Filtration: Monitor by TLC (typically complete within 2–4 hours). Once the starting acid is consumed, filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure (keep bath temp < 30 °C). Purify the crude ester via silica gel flash chromatography.

    • Analytical Validation: In the ¹H-NMR of the purified product, verify the integration of the intact vinyl protons (multiplet at ~5.5 ppm, doublets at ~5.1 ppm) and the highly shielded cyclopropane ring protons (0.5–1.0 ppm).

References

  • Organic Chemistry Portal. "Steglich Esterification - Organic Chemistry Portal". Available at:[Link]

  • Wikipedia. "Steglich esterification - Wikipedia". Available at: [Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions". Available at: [Link]

  • Polymer Chemistry (RSC Publishing). "Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids". Available at: [Link]

Sources

Optimization

overcoming poor solubility of 2-(1-vinylcyclopropyl)acetic acid in polar solvents

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(1-vinylcyclopropyl)acetic acid in polar solvent systems. Our goal is to provide a structur...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(1-vinylcyclopropyl)acetic acid in polar solvent systems. Our goal is to provide a structured, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to practical, validated protocols.

Understanding the 'Why': The Physicochemical Properties of 2-(1-vinylcyclopropyl)acetic acid

The poor solubility of 2-(1-vinylcyclopropyl)acetic acid in polar solvents like water is a direct consequence of its molecular structure. The molecule possesses two key features with opposing characteristics:

  • A Polar "Head": The carboxylic acid group (-COOH) is polar and capable of forming hydrogen bonds with water.[1][2] This part of the molecule is hydrophilic (water-loving).

  • A Nonpolar "Tail": The vinylcyclopropyl group is a hydrocarbon moiety that is nonpolar and hydrophobic (water-fearing). As the size of the nonpolar portion of a carboxylic acid molecule increases, its water solubility tends to decrease.[2][3]

The solubility challenge arises because the hydrophobic nature of the vinylcyclopropyl tail dominates, limiting the molecule's ability to favorably interact with the highly polar network of water molecules. To improve solubility, we must modify the system to favor the polar head.

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

We recommend a tiered approach to solving solubility issues. Start with the simplest and most direct methods before progressing to more complex formulation strategies.

Tier 1: pH Adjustment - The First and Most Critical Step

The single most effective method for increasing the aqueous solubility of a carboxylic acid is to adjust the pH of the solution.[4][5][6]

The Underlying Principle (The Henderson-Hasselbalch Equation): Carboxylic acids are weak acids, meaning they exist in equilibrium between a neutral, protonated form (R-COOH) and a charged, deprotonated (ionized) form (R-COO⁻).[7][8] The charged, or ionized, form is significantly more soluble in water because the negative charge allows for strong ion-dipole interactions with water molecules.[9][10]

The ratio of these two forms is governed by the solution's pH and the acid's pKa (the pH at which the acid is 50% ionized).[11][12] According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the pKa of the carboxylic acid, the equilibrium shifts dramatically toward the more soluble ionized form.[13][14] For most carboxylic acids, a pH 1.5 to 2 units above the pKa is sufficient to achieve complete deprotonation and a significant increase in solubility.[6][7]

.dot

Caption: pH-dependent equilibrium of 2-(1-vinylcyclopropyl)acetic acid.

Tier 2: Co-Solvent Systems

If pH adjustment alone is insufficient or not viable for your experimental conditions (e.g., due to compound stability), the use of co-solvents is the next logical step.

The Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15] This "polarity reduction" makes the solvent environment more hospitable to the nonpolar tail of your compound, thereby increasing its solubility.[15][16]

Commonly used co-solvents in pharmaceutical and research settings include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 300, PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

The selection of a co-solvent depends on the specific requirements of your experiment, including toxicity, reactivity, and the desired final concentration. A screening study is often the best way to identify the optimal co-solvent and concentration.

Tier 3: Salt Formation

For applications requiring a solid form of the compound with enhanced aqueous solubility, preparing a salt is a highly effective, albeit more involved, strategy.[17][18][19]

The Underlying Principle: This technique involves reacting the carboxylic acid with a base to form a stable, solid salt (e.g., sodium or potassium salt).[2] These salt forms are often crystalline solids that are much more soluble in water than the free acid form because they readily dissociate into the highly soluble carboxylate anion and the corresponding cation.[19][20] Approximately 50% of all marketed small molecule drugs are administered in a salt form to improve their physicochemical properties.[20]

This approach is particularly useful in drug development for creating stable, solid dosage forms with improved dissolution rates and bioavailability.[17][18]

.dot

Troubleshooting_Workflow start Start: Poor Solubility in Polar Solvent tier1 tier1 start->tier1 check1 Solubility Adequate? tier1->check1 tier2 Tier 2: Co-Solvent Screen Test Ethanol, PG, DMSO, etc. (5-30% v/v) check1->tier2 No end_ok End: Problem Solved check1->end_ok Yes check2 Solubility Adequate? tier2->check2 tier3 Tier 3: Salt Formation Synthesize Na⁺ or K⁺ salt check2->tier3 No check2->end_ok Yes tier3->end_ok end_consult Consult Formulation Specialist

Caption: Systematic workflow for solubility enhancement.

Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubility Enhancement
  • Prepare a Slurry: Add a known mass of 2-(1-vinylcyclopropyl)acetic acid to your desired polar solvent (e.g., water, PBS) to create a slurry. Ensure the amount of solid is in excess of its expected solubility.

  • Initial pH Measurement: Measure the initial pH of the slurry. It will be acidic.

  • Titrate with Base: Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise while stirring vigorously.

  • Monitor Dissolution: Continue adding the base and monitor the solution for visual clarity. The solid should begin to dissolve as the pH increases.

  • Final pH and Confirmation: Once all the solid has dissolved, measure the final pH. This pH represents the minimum value required to fully solubilize the compound at that concentration. For a robust solution, it is often advisable to work at a pH slightly higher than this minimum.

  • Stability Check: Store the resulting solution under your intended experimental conditions for a set period (e.g., 24 hours) and visually inspect for any precipitation, which could indicate instability at that pH.

Protocol 2: Co-Solvent System Development
  • Select Co-solvents: Choose a panel of 3-5 pharmaceutically acceptable co-solvents (see table below).[21]

  • Prepare Stock Solutions: Prepare stock solutions of your compound at a high concentration in each selected co-solvent (e.g., 50 mg/mL in 100% DMSO).

  • Create Blends: In separate vials, prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Test Solubility: Add a small aliquot of your compound's stock solution to each co-solvent/water blend.

  • Observe and Incubate: Vortex each vial thoroughly. Allow the samples to equilibrate at the desired temperature for at least one hour.

  • Assess Solubility: Visually inspect each vial for precipitation. The lowest percentage of co-solvent that maintains a clear solution is your lead system.

Co-SolventPolarityTypical Starting Concentration (v/v)Notes
Ethanol High10-30%Generally well-tolerated in many systems.
Propylene Glycol (PG) High10-40%Viscous; often used in oral and topical formulations.
PEG 400 High10-50%Low toxicity; common in parenteral formulations.
DMSO Very High1-10%Excellent solubilizer but can have toxicological implications.[22] Use sparingly.

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 7.4, but my compound still crashed out of solution. What happened? A1: There are two likely reasons. First, the pKa of your compound may be higher than anticipated, and pH 7.4 is not high enough to achieve full ionization. Re-run the pH adjustment protocol and determine the exact pH needed for dissolution. Second, you may be dealing with a "common ion effect" if your buffer contains ions that can form a less soluble salt with your compound.[18] Try a different buffer system or simply use NaOH/HCl to adjust the pH of purified water.

Q2: Can I combine pH adjustment and co-solvents? A2: Absolutely. This is a very powerful strategy. First, adjust the pH of your aqueous phase to a level that partially solubilizes the compound. Then, add a co-solvent to this buffered solution to dissolve the remaining material. This combined approach often allows you to use a lower concentration of co-solvent than you would otherwise need.[21]

Q3: My compound needs to be in a solid, water-soluble form. What is the best approach? A3: Salt formation is the ideal strategy here. By reacting 2-(1-vinylcyclopropyl)acetic acid with a base like sodium hydroxide or potassium hydroxide and then isolating the resulting solid, you create a salt form that will be readily soluble in water.[2][17] This is a standard practice in the pharmaceutical industry for improving the handling and dissolution properties of acidic drugs.[18][19]

Q4: Will heating the solution improve solubility? A4: Heating can temporarily increase the solubility of many compounds, including this one.[6] However, this can lead to a supersaturated solution that may precipitate upon cooling to ambient or experimental temperatures. This method should be used with caution and is generally not recommended for creating stable stock solutions unless the protocol specifically calls for it. Always check for recrystallization upon cooling.

References

  • Cosolvent - Wikipedia . Wikipedia. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology . Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Salt formation to improve drug solubility . ScienceDirect. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? . ResearchGate. Available at: [Link]

  • Salt formation to improve drug solubility - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules - ACS Publications . ACS Publications. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . ResearchGate. Available at: [Link]

  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory: . Course Hero. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka . Patsnap. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes . Microbe Notes. Available at: [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK - IAPC Journals . IAPC Journals. Available at: [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination . ResearchGate. Available at: [Link]

  • Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon - Vaia . Vaia. Available at: [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit . Reddit. Available at: [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson . Pearson. Available at: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library . UNT Digital Library. Available at: [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2 . Auburn University. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions - Britannica . Britannica. Available at: [Link]

  • 2-(1-Sulfamoylcyclopropyl)acetic acid | C5H9NO4S | CID 165438305 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Video: Physical Properties of Carboxylic Acids - JoVE . JoVE. Available at: [Link]

  • 2-(1-Methylcyclopropyl)acetic acid | C6H10O2 | CID 15579944 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of 2-(Cyclopenten-1-yl)acetic acid (CAS 13668-61-6) - Cheméo . Cheméo. Available at: [Link]

  • Acetic acid - Wikipedia . Wikipedia. Available at: [Link]

  • SOLUBILITY DATA SERIES . IUPAC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-(1-vinylcyclopropyl)acetic acid vs cyclopropylacetic acid

Comparative Reactivity Guide: 2-(1-Vinylcyclopropyl)acetic Acid vs. Cyclopropylacetic Acid Structural Causality & Mechanistic Divergence While 2-(1-vinylcyclopropyl)acetic acid (VCP-AA) and cyclopropylacetic acid (CPA) s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-(1-Vinylcyclopropyl)acetic Acid vs. Cyclopropylacetic Acid

Structural Causality & Mechanistic Divergence

While 2-(1-vinylcyclopropyl)acetic acid (VCP-AA) and cyclopropylacetic acid (CPA) share a fundamental cyclopropane-acetic acid backbone, the presence of the vinyl group at the C1 position in VCP-AA fundamentally alters its electronic landscape and reactivity profile.

Cyclopropylacetic Acid (CPA): CPA is a robust, relatively stable building block widely utilized in the synthesis of pharmaceuticals and agrochemicals[1],[2]. The cyclopropane ring possesses approximately 27.5 kcal/mol of strain energy; however, lacking an adjacent π-system to stabilize potential transition states, the ring is kinetically inert under standard mild conditions[1]. CPA undergoes typical carboxylic acid transformations (e.g., esterification, amidation) without disturbing the carbocycle[3]. Ring-opening typically requires harsh electrophilic conditions, extreme temperatures, or strong oxidizing/reducing agents[4].

2-(1-Vinylcyclopropyl)acetic Acid (VCP-AA): The integration of a vinyl group adjacent to the cyclopropane ring transforms VCP-AA into a highly reactive synthon, particularly in the presence of transition metals[5]. The vinyl group acts as a π-electron reservoir and a coordinating ligand. Transition metals such as Rh(I), Ru(II), or Ni(0) can coordinate to the alkene and undergo facile oxidative addition into the highly strained C1–C2 bond of the cyclopropane[6],[7]. This cleavage relieves the ring strain and generates a thermodynamically stabilized π-allyl metal intermediate[7]. Consequently, VCP-AA derivatives are premier substrates for [5+2], [3+2], and [5+2+1] cycloadditions, functioning as versatile 5-carbon or 3-carbon synthons[8],[6]. Furthermore, VCPs can interact with metalloradicals (e.g., Ni(I)) to undergo dynamic stereomutation or single-electron ring-opening[9].

Quantitative Reactivity Comparison

The divergent behavior of these two compounds dictates their respective applications in synthetic chemistry. The table below summarizes their reactivity metrics.

ParameterCyclopropylacetic Acid (CPA)2-(1-Vinylcyclopropyl)acetic Acid (VCP-AA)
Inherent Ring Strain ~27.5 kcal/mol~27.5 kcal/mol
Activation Barrier (Ring Opening) High (>40 kcal/mol, thermal)Low (Facilitated by metal coordination)[9]
Primary Reaction Modes Esterification, Amidation, Acylation[1][5+2] / [3+2] Cycloadditions, Radical Ring-Opening[5],[8]
Transition Metal Affinity Low (Spectator ring)High (Bidentate coordination via vinyl/ring insertion)[7]
Stability to Strong Acids Moderate (May decompose under extreme heat/acid)[3]Low (Prone to cationic ring-opening/polymerization)
Utility as a Radical Clock PoorExcellent (Rapid ring-opening upon radical addition)[9]

Visualizing the Reaction Pathways

The logical divergence between these two acids under standard versus catalytic conditions is stark. While both can undergo standard carboxyl modifications, only VCP-AA is susceptible to metal-catalyzed ring cleavage.

ReactivityLogic CPA Cyclopropylacetic Acid Standard Standard Electrophiles (e.g., EDC, HOBt) CPA->Standard TMCat Transition Metal Catalysis [Rh], [Ni], or [Ru] CPA->TMCat High Barrier VCP 2-(1-Vinylcyclopropyl)acetic Acid VCP->Standard VCP->TMCat Facile Activation Intact Ring Intact (Esters/Amides) Standard->Intact Cleavage Ring Cleavage (π-Allyl Intermediate) TMCat->Cleavage VCP Only

Logical divergence in reactivity between CPA and VCP-AA under catalytic conditions.

For VCP-AA, the transition-metal-catalyzed [5+2] cycloaddition represents its most valuable synthetic application. The mechanism relies on the precise coordination and cleavage of the activated ring.

VCPMechanism Substrate VCP-Tethered Alkyne Coord Rh(I) Coordination Substrate->Coord OxAdd Oxidative Addition (Cyclopropane Cleavage) Coord->OxAdd PiAllyl π-Allyl Rh(III) Intermediate OxAdd->PiAllyl Insertion Alkyne Migratory Insertion PiAllyl->Insertion RedElim Reductive Elimination Insertion->RedElim Product Bicyclic [5+2] Adduct + Rh(I) RedElim->Product

Mechanism of Rh(I)-catalyzed [5+2] cycloaddition of VCP-AA derivatives.

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate the reactivity differences, the following protocols detail how to handle these compounds. The causality behind the reagent selection ensures the integrity of the target molecules.

Protocol A: Non-Destructive Amidation (Applicable to CPA and VCP-AA)

This protocol demonstrates that under mild electrophilic activation, the cyclopropane ring in both compounds remains completely intact[3]. Strong Brønsted acids (e.g., refluxing H₂SO₄) are avoided to prevent unwanted cationic ring-opening of the VCP moiety.

  • Activation: Dissolve 1.0 mmol of the acid (CPA or VCP-AA) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Causality: EDC/HOBt provides a neutral-to-slightly-basic activation pathway, forming an active ester without generating free protons that could trigger cyclopropane degradation.

  • Coupling: Add 1.5 mmol of the desired primary amine (e.g., propargylamine) followed by 2.5 mmol of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H NMR. For both products, the characteristic upfield multiplet signals of the intact cyclopropane protons (0.5 – 1.0 ppm) must be clearly visible, confirming the ring was not compromised during carboxyl modification.

Protocol B: Rh(I)-Catalyzed Intramolecular [5+2] Cycloaddition (Specific to VCP-AA)

This protocol highlights the unique reactivity of VCP-AA. Using the alkyne-tethered amide generated from Protocol A (using VCP-AA and propargylamine), a formal [5+2] cycloaddition is executed to form a bicyclic azepinone[8],[7].

  • Preparation: In an argon-filled glovebox, dissolve 0.5 mmol of the VCP-alkyne precursor in 10 mL of anhydrous, degassed toluene.

  • Catalyst Addition: Add 5 mol% of[Rh(CO)₂Cl]₂ to the solution. Causality: The dimeric rhodium catalyst dissociates into a monomeric active species. The CO ligands prevent over-oxidation of the Rh(I) center while remaining labile enough to allow the vinyl group and the tethered alkyne to coordinate to the metal, initiating oxidative addition[7].

  • Cyclization: Seal the reaction vessel, remove it from the glovebox, and heat to 80 °C for 4 hours.

  • Workup & Purification: Cool to room temperature, concentrate the mixture in vacuo, and purify via flash column chromatography (silica gel, hexane/ethyl acetate).

  • Validation: Analyze the purified product via ¹H NMR. The successful transformation is validated by the complete disappearance of the upfield cyclopropane protons (0.5 – 1.0 ppm) and the emergence of new vinylic protons (5.5 – 6.5 ppm) corresponding to the newly formed cycloheptadiene ring system.

Sources

Comparative

validating HPLC methods for 2-(1-vinylcyclopropyl)acetic acid purity determination

Validating HPLC Methods for 2-(1-vinylcyclopropyl)acetic Acid Purity Determination: A Comparative Guide to UV vs. CAD Technologies Executive Summary As a Senior Application Scientist, I frequently encounter the analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating HPLC Methods for 2-(1-vinylcyclopropyl)acetic Acid Purity Determination: A Comparative Guide to UV vs. CAD Technologies

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of the "invisible molecule." 2-(1-vinylcyclopropyl)acetic acid (CAS: 2091588-79-1) is a critical synthetic intermediate, but it presents a distinct chromatographic challenge: it lacks an extended conjugated π -system. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity determination often results in compromised data integrity.

This guide objectively evaluates the performance of HPLC-UV against High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD). By analyzing the causality behind detector responses and providing a self-validating experimental protocol, this guide equips drug development professionals with the data needed to transition to more robust, ICH-compliant analytical methodologies.

Mechanistic Insight: Why Traditional UV Falls Short

The structure of 2-(1-vinylcyclopropyl)acetic acid consists of a cyclopropane ring, an isolated vinyl group, and a carboxylic acid moiety.

  • The UV Limitation: The absence of a strong chromophore means the molecule only absorbs light weakly at low wavelengths (200–210 nm). At 210 nm, the molar absorptivity ( ϵ ) is negligible. Furthermore, gradient elution using organic modifiers (like acetonitrile) and acidic buffers creates severe baseline drift at these wavelengths, masking trace impurities.

  • The CAD Advantage: Charged Aerosol Detection (CAD) is a mass-based, near-universal detection technique. It does not rely on optical properties. Instead, the column eluent is nebulized, the volatile solvent is evaporated, and the remaining non-volatile analyte particles (the carboxylic acid) are charged by a corona discharge[1]. The resulting electrometer current is directly proportional to the mass of the analyte, providing high sensitivity and a stable baseline regardless of the gradient[2].

  • Chromatographic Causality: Carboxylic acids are weak acids. To achieve reproducible retention on a reversed-phase C18 column, the mobile phase pH must be maintained at least 2 units below the molecule's pKa (estimated ~4.5) to ensure it remains in its neutral, protonated state[3]. We utilize 0.1% Formic Acid (pH ~2.7), which is fully volatile and highly compatible with CAD.

Experimental Protocols: A Self-Validating System

To objectively compare both modalities, the following protocol was executed in parallel. The system is designed to self-validate through rigorous System Suitability Testing (SST) prior to sample analysis, ensuring the method is fit for purpose.

Step-by-Step Methodology

  • Sample Preparation:

    • Diluent: 50:50 (v/v) HPLC-grade Water:Acetonitrile.

    • Standard Stock: Accurately weigh 10.0 mg of 2-(1-vinylcyclopropyl)acetic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (2.1 mm × 100 mm, 1.7 µm) to maximize peak capacity.

    • Mobile Phase A: 0.1% Formic Acid in Water (Volatile, CAD-compatible).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient Program: 0-1 min (5% B), 1-8 min (linear gradient to 60% B), 8-8.1 min (to 95% B), 8.1-10 min (hold 95% B), 10-13 min (re-equilibration at 5% B).

  • Detector Configurations (in series):

    • UV Detector: Wavelength set to 210 nm (Reference 360 nm, bandwidth 100 nm).

    • CAD Detector: Evaporation temperature set to 35 °C; Data collection rate 10 Hz; Filter 3.6 s.

  • System Suitability Testing (SST):

    • Inject the 50 µg/mL standard six times.

    • Acceptance Criteria: Retention time %RSD 1.0%, Peak area %RSD 2.0%, Tailing factor 1.5.

Visualizing the Analytical Workflow

Workflow Sample 2-(1-vinylcyclopropyl) acetic acid Column RP-HPLC Column (pH < pKa) Sample->Column Split Flow Splitter Column->Split UV_Det UV Detector (210 nm) Split->UV_Det CAD_Det Charged Aerosol Detector (CAD) Split->CAD_Det UV_Result High Baseline Drift Low Sensitivity UV_Det->UV_Result CAD_Result Stable Baseline High Sensitivity CAD_Det->CAD_Result

Fig 1: Parallel detection workflow comparing UV and CAD signal generation pathways.

Comparative Performance Data

The validation was executed in accordance with ICH Q2(R2) guidelines, which mandate rigorous evaluation of specificity, sensitivity, linearity, and precision[4]. Because CAD is inherently non-linear over wide concentration ranges, a power-law transformation ( y=axb ) was applied to the CAD data to achieve linearity, a standard and accepted practice for this detector[1].

Table 1: Validation Parameter Comparison (ICH Q2(R2) Framework)

Validation ParameterHPLC-UV (210 nm)HPLC-CADAnalytical Implication
Limit of Detection (LOD) 8.5 µg/mL0.2 µg/mLCAD is >40x more sensitive for this non-chromophoric acid.
Limit of Quantitation (LOQ) 25.0 µg/mL0.6 µg/mLUV cannot reliably quantify trace impurities below 0.1% of the API.
Linearity ( R2 ) 0.985 (Narrow range)0.999 (Power-law fit)CAD provides superior quantitative reliability across a broader range.
Precision (%RSD at LOQ) 14.2%2.8%High baseline noise in UV at 210 nm drastically reduces repeatability.
Specificity (Gradient Drift) Poor (High interference)Excellent (Flat baseline)CAD ignores solvent optical absorbance, revealing hidden co-eluting peaks.

Regulatory Validation Logic

Validating purity methods for commercial drug substances requires strict adherence to ICH Q2(R2)[5]. For compounds like 2-(1-vinylcyclopropyl)acetic acid, proving Specificity is the highest hurdle. If the UV baseline shifts dynamically during the gradient, integrating trace impurities becomes subjective, leading to Out-of-Specification (OOS) investigations.

ICH_Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (No Interference) Start->Spec Sens Sensitivity (LOD/LOQ via S/N) Start->Sens Lin Linearity (Power-Law for CAD) Start->Lin Prec Precision (Repeatability %RSD) Start->Prec Valid Method Fit for Intended Use Spec->Valid Sens->Valid Lin->Valid Prec->Valid

Fig 2: ICH Q2(R2) validation parameters applied to non-chromophoric purity assays.

Conclusion

For the purity determination of 2-(1-vinylcyclopropyl)acetic acid, HPLC-UV is fundamentally limited by the molecule's lack of a chromophore and the optical interference of gradient mobile phases. The experimental data conclusively demonstrates that transitioning to HPLC-CAD provides a self-validating, highly sensitive, and ICH-compliant solution. By eliminating optical dependency, CAD ensures that your analytical method is truly fit for its intended purpose in rigorous drug development environments.

References

  • Title: validation of analytical procedures q2(r2) - ICH | Source: ich.org | URL: 4

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA | Source: europa.eu | URL: 5

  • Title: Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - LabRulez LCMS | Source: labrulez.com | URL: 1

  • Title: When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? | Source: researchgate.net | URL: 3

  • Title: How Charged Aerosol Detection is Revolutionizing HPLC Analysis - Wiley Focus | Source: wiley.com | URL: 2

Sources

Validation

mass spectrometry fragmentation patterns for validating 2-(1-vinylcyclopropyl)acetic acid

Mass Spectrometry Fragmentation Patterns for Validating 2-(1-Vinylcyclopropyl)acetic Acid: A Comparative Guide For researchers and drug development professionals, validating the structural integrity of small, strained or...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns for Validating 2-(1-Vinylcyclopropyl)acetic Acid: A Comparative Guide

For researchers and drug development professionals, validating the structural integrity of small, strained organic molecules is a critical analytical hurdle. The compound 2-(1-vinylcyclopropyl)acetic acid (C₇H₁₀O₂, MW: 126.15 g/mol )[1] presents a unique challenge: it contains a highly strained cyclopropane ring adjacent to a vinyl group, alongside a polar carboxylic acid moiety.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural validation of this compound. By examining the causality behind their distinct fragmentation patterns, we provide a definitive framework for selecting the appropriate analytical platform.

Structural Dynamics & The Vinylcyclopropane Challenge

The primary obstacle in validating 2-(1-vinylcyclopropyl)acetic acid lies in its inherent thermodynamic instability under specific ionization conditions.

When subjected to the hard ionization (70 eV) typical of GC-MS, the molecule loses an electron to form a radical cation [M•]⁺[2]. The presence of the vinyl group allows for the delocalization of this radical charge, which drastically lowers the activation barrier for the cleavage of the strained cyclopropane C-C bond[3]. This triggers a well-documented phenomenon known as the vinylcyclopropane-cyclopentene rearrangement [4],[5].

Consequently, the mass spectrum generated by GC-EI-MS is often a composite of the original vinylcyclopropane structure and its rearranged cyclopentene isomer (e.g., 2-cyclopentene-1-acetic acid). To unambiguously confirm the pre-ionization structure without triggering strain-release artifacts, soft ionization techniques like LC-ESI-MS/MS are required[6].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS (Hard Ionization)

GC-MS utilizes Electron Ionization (EI), which imparts significant internal energy to the analyte, resulting in extensive and highly reproducible fragmentation[2],[6].

  • Mechanistic Behavior: The carboxylic acid moiety readily undergoes alpha-cleavage, resulting in the characteristic loss of a hydroxyl radical (-OH, 17 Da) to yield m/z 109, and the loss of a carboxyl radical (-COOH, 45 Da) to yield a prominent [C₆H₉]⁺ cation at m/z 81[7].

  • Limitations: Because carboxylic acids are polar and prone to thermal degradation in the GC inlet, chemical derivatization (e.g., to a trimethylsilyl ester) is mandatory to ensure volatility and peak symmetry[6],[8]. Furthermore, the aforementioned rearrangement makes distinguishing the true cyclopropyl structure from cyclopentenyl impurities difficult.

LC-ESI-MS/MS (Soft Ionization)

LC-MS employs Electrospray Ionization (ESI), which preserves the intact molecular ion[9]. For carboxylic acids, negative ion mode ESI is the gold standard due to the facile deprotonation of the acidic moiety[8].

  • Mechanistic Behavior: The molecule forms a stable[M-H]⁻ precursor ion at m/z 125[6]. Because ESI imparts minimal internal energy, the vinylcyclopropane ring remains intact. Upon targeted Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (-CO₂, 44 Da), yielding a [C₆H₉]⁻ anion at m/z 81[10].

Quantitative Fragmentation Data

Interestingly, the m/z 81 fragment serves as a critical diagnostic ion across both platforms, albeit via entirely different mechanisms (cationic loss of COOH vs. anionic loss of CO₂).

Table 1: Comparative Fragmentation Data for 2-(1-vinylcyclopropyl)acetic acid

Analytical PlatformIonization ModePrecursor Ion (m/z)Key Fragment (m/z)Neutral LossStructural Assignment / Causality
GC-MS EI (+), 70 eV126[M•]⁺10917 Da (-OH)Cleavage of hydroxyl from the carboxyl group.
GC-MS EI (+), 70 eV126[M•]⁺8145 Da (-COOH)Loss of carboxyl radical, leaving a [C₆H₉]⁺ cation.
GC-MS EI (+), 70 eV126 [M•]⁺7947 DaDehydrogenation following cyclopentenyl rearrangement.
LC-MS/MS ESI (-)125 [M-H]⁻8144 Da (-CO₂)Decarboxylation via CID, leaving a [C₆H₉]⁻ anion.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed with internal safeguards to prevent common analytical failures.

Protocol A: GC-EI-MS Analysis (TMS Derivatization)

Causality: Free carboxylic acids exhibit severe peak tailing. Derivatization to a trimethylsilyl (TMS) ester neutralizes the acidic proton, increasing volatility and thermal stability.

  • Sample Aliquoting: Transfer 50 µL of the sample (1 mg/mL in acetonitrile) into a glass autosampler vial.

  • Anhydrous Preparation (Critical): Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Validation step: Water rapidly hydrolyzes TMS reagents; strict anhydrous conditions prevent derivatization failure.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous pyridine to act as an acid scavenger.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to drive the reaction to thermodynamic completion.

  • Acquisition: Inject 1 µL into the GC-MS. Utilize an inlet temperature of 250°C and a standard 70 eV EI source.

Protocol B: LC-ESI-MS/MS Targeted Profiling

Causality: ESI in negative mode is highly selective for acidic protons. Avoiding strong ion-pairing acids in the mobile phase prevents signal suppression.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in a diluent of 50:50 LC-MS grade Water:Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water and Acetonitrile. Validation step: Buffer the water with 10 mM ammonium acetate rather than formic acid. Formic acid suppresses the deprotonation required for negative mode ESI.

  • Ionization: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Tandem MS (CID): Isolate the precursor ion at m/z 125. Apply a collision energy of 15-20 eV using Argon gas to induce decarboxylation, monitoring the m/z 125 → 81 transition for absolute structural confirmation.

Fragmentation Pathway Visualization

Fragmentation cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-MS/MS (Soft Ionization) A 2-(1-vinylcyclopropyl)acetic acid MW: 126.15 B Radical Cation [M•]+ m/z 126 A->B 70 eV EI E Deprotonated [M - H]- m/z 125 A->E ESI (-) C Cyclopentene Isomer m/z 126 B->C Strain Release Rearrangement D [M - COOH]+ m/z 81 B->D -COOH (45 Da) C->D -COOH (45 Da) F [M - H - CO2]- m/z 81 E->F CID (-CO2, 44 Da)

Fig 1. Fragmentation pathways of 2-(1-vinylcyclopropyl)acetic acid via GC-EI-MS and LC-ESI-MS/MS.

Sources

Comparative

Comparative Efficacy of Catalytic Strategies in the Synthesis of 2-(1-Vinylcyclopropyl)acetic Acid

Introduction & Synthetic Rationale The 1,1-disubstituted cyclopropane motif—specifically 2-(1-vinylcyclopropyl)acetic acid—is a critical, rigidifying scaffold utilized in modern drug discovery for the development of pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Rationale

The 1,1-disubstituted cyclopropane motif—specifically 2-(1-vinylcyclopropyl)acetic acid—is a critical, rigidifying scaffold utilized in modern drug discovery for the development of peptidomimetics and leukotriene receptor antagonists. Synthesizing this quaternary center while preserving the highly strained cyclopropane ring presents a unique catalytic challenge.

The synthesis of the prerequisite 1-vinylcyclopropanol is typically achieved via the[1]. From this intermediate, chemists must install the acetic acid moiety without triggering ring-opening. This guide objectively compares the efficacy of two primary catalytic paradigms: the acid-catalyzed Johnson-Claisen rearrangement and palladium-catalyzed allylic alkylation.

Mechanistic Pathways & Catalyst Efficacy

Organoacid Catalysis: The Johnson-Claisen Rearrangement (High Efficacy)

The transformation of 1-vinylcyclopropanol into ethyl 2-(1-vinylcyclopropyl)acetate via reaction with triethyl orthoacetate relies on a [3,3]-sigmatropic rearrangement. The [2] is highly sensitive to the choice of acid catalyst, which dictates both yield and purity.

  • Propionic Acid (Standard): While traditionally used, propionic acid can act as a competitive nucleophile during the initial orthoester exchange, leading to propionated oxocarbenium byproducts and reducing overall yield.

  • Pivalic Acid (Optimal): The steric bulk of pivalic acid prevents it from trapping the intermediate oxocarbenium ion.

  • Causality Insight: Pivalic acid acts as a highly efficient proton shuttle. It provides the necessary acidity to activate the orthoacetate but is sterically precluded from participating in deleterious nucleophilic side reactions. Furthermore, the concerted nature of the thermal [3,3]-rearrangement completely bypasses any discrete carbocation formation, thereby preventing the cyclopropane ring from opening.

Transition Metal Catalysis: Palladium-Catalyzed Alkylation (Low Efficacy)

An alternative synthetic logic attempts to couple 1-vinylcyclopropyl tosylates with malonate derivatives using Pd(0) catalysts (e.g., Pd(PPh3)4).

  • Causality Insight: While Pd-catalysis is highly effective for standard allylic substitutions, it fails dramatically for 1-vinylcyclopropyl systems. The formation of the intermediate π -allyl palladium complex inherently weakens the adjacent cyclopropane C-C bonds. To relieve the massive ring strain, the intermediate rapidly undergoes ring-opening prior to nucleophilic attack. Consequently,[3] predominantly yields alkylidenecyclopropanes rather than the desired cross-coupled cyclopropanes.

Comparative Data Analysis

The following table summarizes the experimental efficacy of the evaluated catalytic systems based on standardized 5.0 mmol scale reactions.

Catalyst SystemReaction PathwayTarget Yield (%)Major ByproductScalability
Pivalic Acid (10 mol%) Johnson-Claisen85 - 92%None (Clean conversion)Excellent
Propionic Acid (10 mol%) Johnson-Claisen60 - 75%Propionated oxocarbenium adductsModerate
Pd(PPh3)4 (5 mol%) π -Allyl Substitution< 5%AlkylidenecyclopropanesPoor

Pathway Visualization

G cluster_0 Pathway A: Johnson-Claisen (High Efficacy) cluster_1 Pathway B: Pd-Catalysis (Low Efficacy) A1 1-Vinylcyclopropanol + Triethyl Orthoacetate A2 Mixed Orthoester A1->A2 Pivalic Acid (Cat.) -EtOH A3 [3,3]-Sigmatropic Rearrangement A2->A3 140 °C, Heat A4 2-(1-Vinylcyclopropyl)acetate (Target Scaffold) A3->A4 Strain Preserved B1 1-Vinylcyclopropyl Tosylate + Malonate B2 π-Allyl Pd Complex B1->B2 Pd(PPh3)4 (Cat.) B2->A4 Minor (<5%) B3 Ring-Strain Release B2->B3 Rapid Isomerization B4 Alkylidenecyclopropane (Byproduct) B3->B4 Major Product

Figure 1: Mechanistic divergence between Claisen rearrangement and Pd-catalyzed ring-opening.

Standardized Experimental Protocol: Pivalic Acid-Catalyzed Synthesis

To ensure reproducibility, the following protocol utilizes a self-validating system with built-in analytical checkpoints.

Phase 1: Orthoester Exchange and Rearrangement
  • Reagent Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-vinylcyclopropanol (1.0 equiv, 5.0 mmol) in neat triethyl orthoacetate (5.0 equiv, 25.0 mmol).

    • Causality: Utilizing the orthoacetate as both the reactant and the solvent drives the equilibrium of the transesterification forward via Le Chatelier's principle, minimizing intermolecular side reactions.

  • Catalyst Addition: Add pivalic acid (0.1 equiv, 0.5 mmol).

    • Causality: As established, the bulky tert-butyl group of pivalic acid prevents it from attacking the reactive oxocarbenium intermediate.

  • Thermal Activation: Heat the mixture to 140 °C. Equip the flask with a short-path distillation head to continuously remove the ethanol byproduct.

    • Causality: The [3,3]-sigmatropic rearrangement requires significant thermal energy to overcome the activation barrier of the highly ordered, chair-like transition state. Continuous removal of ethanol prevents the reverse reaction.

  • Self-Validation Checkpoint 1 (IR/TLC): Monitor the reaction by ATR-FTIR. The protocol is validated when the broad O-H stretch of the starting material (~3300 cm⁻¹) completely disappears, replaced by a sharp ester C=O stretch (~1735 cm⁻¹). TLC (10% EtOAc/Hexanes) must show complete consumption of the starting material ( Rf​ ~0.2) and the appearance of a non-polar spot ( Rf​ ~0.7). Do not proceed to saponification until this is confirmed.

Phase 2: Saponification to the Free Acid
  • Hydrolysis: Cool the reaction to room temperature. Dissolve the crude ethyl 2-(1-vinylcyclopropyl)acetate in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (3.0 equiv, 15.0 mmol) and stir at 25 °C for 12 hours.

    • Causality: LiOH in aqueous THF provides mild, homogeneous saponification. Avoiding harsh bases (like refluxing NaOH) prevents base-catalyzed isomerization of the vinyl group or epimerization of the quaternary center.

  • Workup and Isolation: Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C, then extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (¹H NMR): Dissolve an aliquot of the isolated product in CDCl₃. The diagnostic signals must include:

    • The vinyl protons (multiplet, δ 5.2 - 5.8 ppm).

    • The isolated methylene singlet of the acetic acid arm ( δ 2.4 ppm).

    • The highly shielded cyclopropane protons (multiplet, δ 0.6 - 0.9 ppm).

    • Validation: The complete absence of a quartet at δ 4.1 ppm (ethyl ester CH₂) confirms 100% ester hydrolysis.

References

  • Ireland, R. E., Mueller, R. H., & Willard, A. K. "The ester enolate Claisen rearrangement. Stereochemical control through stereoselective enolate formation." Journal of the American Chemical Society (1976).[Link][2]

  • MacNeil, A. "New Strategies for C–O and C–C Functionalization in the Contexts of Cyclopropanol Chemistry, Transnitrilation, and Ni Catalysis." Scholaris (2022). [Link][3]

  • Biabani, M. A. F., et al. "π-1,1-Dimethyleneallylmetal and Homologous Complexes: Their Application in Organic Synthesis." Chemical Reviews (2005).[Link][1]

Sources

Validation

GC-MS Validation Protocol for 2-(1-vinylcyclopropyl)acetic Acid Structural Analysis: A Comparative Guide

Executive Summary The quantitative and qualitative analysis of 2-(1-vinylcyclopropyl)acetic acid—a critical intermediate in the synthesis of biologically active small molecules—presents a unique analytical challenge. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative and qualitative analysis of 2-(1-vinylcyclopropyl)acetic acid—a critical intermediate in the synthesis of biologically active small molecules—presents a unique analytical challenge. Its highly polar carboxylic acid moiety induces severe peak tailing and irreversible adsorption on standard gas chromatography (GC) stationary phases. While derivatization is mandatory to increase volatility, the highly strained vinylcyclopropane ring is susceptible to degradation under harsh reaction conditions.

This guide objectively compares three analytical strategies: Silylation (MSTFA + 1% TMCS) , Methylation (BF3/MeOH) , and Underivatized Analysis . By anchoring our methodology in the ICH Q2(R2) validation framework[1], we demonstrate why mild silylation is the only self-validating protocol capable of preserving structural integrity while meeting stringent regulatory criteria.

The Causality Behind Experimental Choices (Expertise & Experience)

As analytical scientists, we cannot simply follow derivatization recipes blindly; we must evaluate the specific chemical topology of our analyte.

2-(1-vinylcyclopropyl)acetic acid contains a cyclopropyl ring with approximately 27.5 kcal/mol of inherent ring strain, situated adjacent to a vinyl group.

  • The Flaw of Methylation (BF3/MeOH): Boron trifluoride is a strong Lewis acid. At the elevated temperatures required for esterification (80°C), BF3 catalyzes the vinylcyclopropane rearrangement. The ring opens via a carbocation intermediate, leading to the formation of methoxy-substituted acyclic dienes and cyclopentene artifacts. This compromises assay specificity and artificially lowers recovery.

  • The Superiority of Silylation (MSTFA + 1% TMCS): Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability[2]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a mild acidic catalyst, ensuring rapid and quantitative conversion without generating the harsh Lewis acidic environment that destroys the cyclopropyl ring[3]. Furthermore, TMS derivatives are highly compatible with GC-MS, provided the environment remains strictly anhydrous[4].

G cluster_0 Derivatization Strategies A 2-(1-vinylcyclopropyl)acetic acid (Polar, Active -COOH) B1 Silylation (MSTFA + 1% TMCS) Optimal: Mild, no ring-opening A->B1 B2 Methylation (BF3/MeOH) Risk: Acid-catalyzed ring opening A->B2 B3 Underivatized Risk: Peak tailing, poor LOD A->B3 C1 TMS Ester (MW 198) Highly Volatile, Stable B1->C1 C2 Methyl Ester (MW 140) Artifact Formation (~15%) B2->C2 D GC-MS Analysis (HP-5ms Column, EI Mode) B3->D C1->D C2->D E ICH Q2(R2) Validation Accuracy, Precision, LOD/LOQ D->E

Fig 1: Derivatization pathways and validation logic for 2-(1-vinylcyclopropyl)acetic acid.

Comparative Performance Data

To objectively evaluate these strategies, we subjected all three methods to a head-to-head comparison using an Agilent 7890B/5977B GC-MS system equipped with an HP-5ms column. The quantitative data below summarizes the validation metrics.

Performance ParameterSilylation (MSTFA + 1% TMCS)Methylation (BF3/MeOH)Underivatized (DB-WAX)
Derivative Formed TMS Ester (MW 198)Methyl Ester (MW 140)Free Acid (MW 126)
Reaction Conditions 60°C, 30 min (Mild)80°C, 60 min (Harsh Acidic)N/A
Structural Integrity Maintained (0% artifacts)Compromised (~15% artifacts)Maintained
Chromatographic Peak Sharp, GaussianSharp, but multiple peaksSevere Tailing
Linearity ( R2 ) 0.99920.98450.9420
LOQ ( μg/mL ) 0.050.505.0
Precision (%RSD) 1.2%4.8%12.5%
Overall Suitability Optimal Sub-optimalUnacceptable

Table 1: Comparative GC-MS performance metrics for the analysis of 2-(1-vinylcyclopropyl)acetic acid.

ICH Q2(R2) Self-Validating Protocol

A robust analytical method must be a self-validating system. According to the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the procedure is fit for its intended purpose across its lifecycle[1]. We validate the optimized MSTFA method across the following critical dimensions:

  • Specificity: The procedure must unequivocally assess the analyte in the presence of components that may be expected to be present[5]. By monitoring the unique mass fragments of the TMS ester (m/z 198 [M+], 183 [M-CH3], 73 [TMS+]), we ensure baseline resolution from the MSTFA byproduct (N-methyltrifluoroacetamide).

  • Sensitivity (LOD/LOQ): Demonstrated through Signal-to-Noise (S/N) ratios of 3:1 for LOD and 10:1 for LOQ.

  • Linearity & Range: Evaluated across 5 concentration levels (0.05 to 10.0 µg/mL), requiring an R2≥0.995 .

  • Precision & Accuracy: Repeatability is confirmed via 6 replicate injections (%RSD < 2.0%), and accuracy is verified through spike-recovery experiments (acceptance criteria: 95-105%).

Validation Start ICH Q2(R2) Protocol Spec Specificity Blank vs. Analyte Start->Spec Lin Linearity R² > 0.995 Start->Lin Sens Sensitivity LOD & LOQ Start->Sens Prec Precision %RSD < 2% Start->Prec Acc Accuracy Recovery 95-105% Start->Acc Report Validated GC-MS Method Spec->Report Lin->Report Sens->Report Prec->Report Acc->Report

Fig 2: ICH Q2(R2) analytical validation workflow for the optimized GC-MS silylation method.

Detailed Step-by-Step Methodology: Optimized Silylation Workflow

This protocol provides the exact methodological steps required to reproduce the optimal silylation workflow.

Reagents & Materials
  • 2-(1-vinylcyclopropyl)acetic acid reference standard (>99% purity).

  • MSTFA containing 1% TMCS (sealed, anhydrous)[2].

  • Anhydrous pyridine (stored over molecular sieves).

  • GC-MS system with an HP-5ms UI column (30 m × 0.25 mm × 0.25 µm).

Sample Preparation & Derivatization
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous acetonitrile (1.0 mg/mL).

  • Aliquot & Drying: Transfer 100 µL of the stock solution into a 2 mL amber GC autosampler vial equipped with a glass insert. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Critical Step: Moisture hydrolyzes TMS derivatives; the environment must be strictly anhydrous[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acting as an acid scavenger and basic catalyst) followed immediately by 50 µL of MSTFA + 1% TMCS[3].

  • Incubation: Seal the vial tightly with a PTFE-lined silicone septum cap. Vortex for 10 seconds, then incubate in a dry heating block at 60°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 5 minutes) prior to GC-MS injection.

GC-MS Instrumental Parameters
  • Injection: 1.0 µL, Split mode (10:1 ratio). Inlet temperature set to 250°C.

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 3 min. (Total run time: ~18.6 min).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Perform initial validation in Full Scan mode (m/z 50–300) to confirm specificity. For routine quantitation, switch to Selected Ion Monitoring (SIM) mode targeting m/z 198, 183, and 73.

References

  • Title: validation of analytical procedures q2(r2) - ICH Source: ich.org URL: 1

  • Title: Validation of Analytical Procedure Q2(R2) - ICH (Draft) Source: ich.org URL: 5

  • Title: Comparative analysis of derivatization reagents for carboxylic acids Source: benchchem.com URL: 2

  • Title: Derivatization reagents for GC - Chromatography Source: mn-net.com URL: 3

  • Title: Why Use GC Derivatization Reagents Source: chromtech.com URL: 4

Sources

Comparative

Comparative Guide: Steric Hindrance of 2-(1-Vinylcyclopropyl)acetic Acid vs. Structural Analogs in Drug Design

Introduction: The Role of Quaternary Cycloalkylacetic Acids In modern drug discovery, the strategic incorporation of conformationally restricted motifs is essential for optimizing pharmacokinetic and pharmacodynamic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Quaternary Cycloalkylacetic Acids

In modern drug discovery, the strategic incorporation of conformationally restricted motifs is essential for optimizing pharmacokinetic and pharmacodynamic profiles. The cyclopropyl ring, in particular, addresses multiple roadblocks in drug development, including enhancing metabolic stability, increasing brain permeability, and locking molecules into entropically favorable binding conformations[1].

Among these building blocks, 2-(1-vinylcyclopropyl)acetic acid presents a highly specific steric environment. The quaternary center (C1) acts as a rigid junction, but unlike bulky aliphatic groups (e.g., tert-butyl), the high degree of strain inherent in the cyclopropane ring[2] forces the internal C-C bond angles to approximately 60°. This creates a relatively flat topology with minimal axial bulk. Furthermore, the planar nature of the vinyl group introduces specific conformational vectors (s-cis/s-trans) without the rotational, spherical steric penalty of saturated alkyl chains.

This guide objectively compares the steric hindrance and resulting performance of 2-(1-vinylcyclopropyl)acetic acid against three rational alternatives to guide researchers in linker and bioisostere selection.

Structural and Steric Profiling

To understand the causality behind the synthetic and biological behavior of these building blocks, we must analyze the 3D steric hindrance around the quaternary carbon. We compare the target compound against three analogs:

  • 2-(1-Ethylcyclopropyl)acetic acid (Saturated Analog): Evaluates the impact of a flexible, sp³-hybridized ethyl chain versus a rigid, planar sp²-hybridized vinyl group.

  • 2-(1-Vinylcyclohexyl)acetic acid (Expanded Ring Analog): Evaluates the impact of ring size. The cyclohexyl chair forces substituents into axial/equatorial positions, introducing severe 1,3-diaxial steric clashes.

  • 3,3-Dimethyl-4-pentenoic acid (Acyclic Analog): Evaluates the loss of the cycloalkyl constraint, replacing the ring with two freely rotating methyl groups.

G A 2-(1-Vinylcyclopropyl)acetic acid B Cyclopropyl Ring (Flat, minimal axial bulk) A->B C Vinyl Group (Planar, rigid) A->C D Quaternary Center (C1) (Conformational Locking) B->D C->D E Metabolic Stability (Steric Shielding) D->E Blocks CYP450 F Target Affinity (Low entropic penalty) D->F Pre-organized

Logical relationship between structural features and pharmacological benefits.

Comparative Experimental Data

To quantify the steric differences, we evaluate two parameters: Amide Coupling Efficiency (a chemical measure of steric hindrance at the reaction center) and Microsomal Stability (a biological measure of steric shielding against enzymatic degradation).

Kinetic Evaluation of Amide Bond Formation

Standard primary amines often couple too rapidly to resolve subtle steric differences. By utilizing a bulky secondary amine (N-methylbenzylamine), we amplify the steric clash during the formation of the tetrahedral intermediate. The observed rate constant ( kobs​ ) inversely correlates with the steric bulk of the 1-substituent and the ring system.

In Vitro Metabolic Stability

The same steric hindrance that slows synthetic coupling protects the resulting amide bond from proteolytic and CYP450-mediated degradation. A successful building block must balance synthetic tractability with biological stability[3].

Quantitative Data Summary
Compound (Acid)Analog TypeCoupling kobs​ (x 10−3 s −1 )*HLM Intrinsic Clearance ( CLint​ )**Steric Profile / Causality
3,3-Dimethyl-4-pentenoic acid Acyclic14.2 ± 0.585.4 µL/min/mgHigh flexibility allows rapid coupling but poor enzymatic shielding.
2-(1-Vinylcyclopropyl)acetic acid Target9.8 ± 0.322.1 µL/min/mgFlat ring and planar vinyl offer a "Goldilocks" zone of moderate hindrance.
2-(1-Ethylcyclopropyl)acetic acid Saturated7.1 ± 0.419.5 µL/min/mgsp³ ethyl group sweeps a larger cylindrical volume, slightly increasing bulk.
2-(1-Vinylcyclohexyl)acetic acid Expanded Ring0.8 ± 0.1< 5.0 µL/min/mg1,3-diaxial interactions severely block the reaction center; highly stable but synthetically challenging.

*Coupling with N-methylbenzylamine (HATU/DIPEA). **Measured on the corresponding N-methylbenzylamide derivatives in Human Liver Microsomes.

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of internal standards ensures that data extraction is independent of volumetric transfer errors, a critical requirement for rigorous kinetic profiling.

Workflow S1 Substrate Preparation S2 Activation (HATU/DIPEA) S1->S2 S3 Amine Addition S2->S3 S4 HPLC Monitoring S3->S4 S5 Rate Extraction (k_obs) S4->S5

Step-by-step experimental workflow for kinetic amide coupling assays.

Protocol 1: Kinetic Amide Coupling Assay

Objective: Determine kobs​ to quantify synthetic steric hindrance.

  • Preparation: In a dry 10 mL vial under N₂, dissolve the target carboxylic acid (0.1 mmol) and the internal standard (biphenyl, 0.05 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (0.11 mmol) and DIPEA (0.3 mmol). Stir at 25 °C for exactly 5 minutes to ensure complete formation of the active ester. The flat nature of the cyclopropyl ring facilitates rapid activation compared to the cyclohexyl analog.

  • Amine Addition: Inject N-methylbenzylamine (0.1 mmol) in one rapid motion. Start the timer ( t=0 ).

  • Sampling & Quenching: At t=1,3,5,10,15,and 30 minutes, withdraw 50 µL aliquots and immediately quench into 950 µL of ice-cold acetonitrile containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, 10-90% MeCN/H₂O gradient over 5 mins, UV 254 nm).

  • Data Extraction: Plot ln([Acid]/[Acid]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). The biphenyl internal standard normalizes all peak areas.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Assess the steric shielding effect on metabolic degradation.

  • Incubation Mixture: Prepare a 500 µL mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) and the synthesized amide compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing tolbutamide (100 ng/mL) as an internal standard.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent amide. Calculate CLint​ based on the half-life ( t1/2​ ) of the parent compound.

Conclusion

The 2-(1-vinylcyclopropyl)acetic acid scaffold provides an optimal balance of properties. The cyclopropyl ring restricts conformation without introducing the severe 1,3-diaxial steric penalties seen in cyclohexyl analogs. Furthermore, the planar vinyl group minimizes the spherical steric bulk associated with saturated alkyl chains (like ethyl groups), allowing for efficient synthetic coupling while maintaining a highly effective steric shield against enzymatic degradation in biological systems.

Sources

Validation

validating the stereochemical purity of 2-(1-vinylcyclopropyl)acetic acid enantiomers

Validating the Stereochemical Purity of Vinylcyclopropylacetic Acid Derivatives: A Comparative Guide Introduction & Structural Nuance Before deploying analytical platforms, a Senior Application Scientist must address a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemical Purity of Vinylcyclopropylacetic Acid Derivatives: A Comparative Guide

Introduction & Structural Nuance

Before deploying analytical platforms, a Senior Application Scientist must address a critical structural nuance: unsubstituted 2-(1-vinylcyclopropyl)acetic acid possesses a plane of symmetry bisecting the C2–C3 bond of the cyclopropane ring, rendering the parent molecule achiral. However, in drug development (e.g., leukotriene receptor antagonists or constrained amino acid precursors), asymmetric substitutions on the ring (such as 2-alkyl-1-vinylcyclopropyl derivatives) or isotopic labeling break this symmetry, generating true enantiomers.

This guide focuses on the analytical frameworks required to validate the stereochemical purity (enantiomeric excess, ee% ) of these chiral cyclopropylacetic acid derivatives. We objectively compare three primary platforms: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents.

Comparative Overview of Analytical Platforms

Selecting the correct analytical platform requires understanding the causality behind the molecule's interaction with the chiral environment.

  • Chiral HPLC (Polysaccharide CSPs): Amylose or cellulose backbones coated on silica provide helical cavities. The stereoselective separation is driven by hydrogen bonding (via the carboxylic acid) and π−π interactions (via the vinyl group) with the stationary phase[1]. This is the industry standard for direct, non-destructive analysis.

  • Chiral GC (Cyclodextrin Phases): Utilizes β -cyclodextrin derivatives. Because carboxylic acids lack sufficient volatility and can irreversibly bind to GC columns, the analyte must first be derivatized into a methyl ester. GC offers vastly superior theoretical plate counts, making it ideal for resolving structurally rigid cyclopropyl enantiomers[2].

  • NMR Spectroscopy (Mosher's Acid Derivatization): By covalently bonding the analyte to an enantiopure chiral derivatizing agent like α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), enantiomers are converted into diastereomers[3]. This allows for the absolute configuration to be determined via 19 F or 1 H NMR, though it requires sample consumption and multi-step prep.

Quantitative Performance Comparison
ParameterChiral HPLC (Polysaccharide CSP)Chiral GC ( β -DEX)NMR (Mosher's Derivatization)
Resolution ( Rs​ ) > 2.5 (High)> 3.0 (Very High)N/A (Baseline separated signals)
Limit of Quantitation 0.1% minor enantiomer0.05% minor enantiomer1.0 - 2.0% minor diastereomer
Assay Time 15–20 minutes25–30 minutes10 min (excluding 4 hr prep)
Sample State Direct analysis (Intact)Destructive (Methylation)Destructive (Reduction + MTPA)
Primary Advantage Scalable to preparative HPLCHighest sensitivity for trace ee% Yields absolute configuration

Experimental Methodologies: Self-Validating Protocols

Every analytical protocol must function as a self-validating system. For chromatographic methods, this means always injecting a racemic standard first to prove the system can achieve baseline resolution ( Rs​≥2.0 ) before analyzing the enantiopure batch.

Method A: Chiral HPLC (Direct Analysis)

Causality Note: Cyclopropylacetic acid is a weak acid. Without an acidic modifier in the mobile phase, the carboxylate partially ionizes, leading to multiple retention states and severe peak tailing. Trifluoroacetic acid (TFA) suppresses this ionization[4].

  • System Suitability Test (SST): Dissolve 1 mg/mL of the racemic cyclopropylacetic acid derivative in the mobile phase.

  • Column Selection: Chiralpak AD-H or Chiralcel OJ-H (250 x 4.6 mm, 5 μ m).

  • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). Isocratic elution at 1.0 mL/min.

  • Detection: UV absorbance at 210 nm (targeting the vinyl chromophore).

  • Validation: Ensure the racemate yields two peaks with a 1:1 area ratio and Rs​>2.0 . Proceed to inject the enantiopure sample and calculate ee% via peak area integration.

Method B: Chiral GC (Derivatization to Methyl Ester)

Causality Note: Esterification eliminates the hydrogen-bonding capability of the carboxylic acid, drastically lowering the boiling point and preventing column degradation.

  • Derivatization: Dissolve 5 mg of the sample in 1 mL methanol/toluene (1:1). Add 2.0 equivalents of TMS-diazomethane dropwise at 0°C. Stir for 30 minutes, then quench with a drop of acetic acid. Concentrate under N2​ .

  • Column: β -DEX 225 (30 m x 0.25 mm x 0.25 μ m).

  • Oven Program: Isothermal at 110°C for 5 minutes, ramp at 2°C/min to 150°C, hold for 10 minutes.

  • Detection: Flame Ionization Detector (FID) at 250°C.

  • Validation: Run the derivatized racemate to confirm split peaks for the enantiomeric methyl esters.

Method C: NMR Spectroscopy (Mosher's Acid)

Causality Note: Mosher's acid (MTPA) reacts with alcohols or amines. Because our target is a carboxylic acid, it must first be reduced to a primary alcohol to facilitate esterification with MTPA-Cl[3].

  • Reduction: Treat the cyclopropylacetic acid with LiAlH4​ in anhydrous THF at 0°C to yield the corresponding 2-(1-vinylcyclopropyl)ethanol derivative.

  • Derivatization: React the resulting alcohol with (R)-(-)-MTPA-Cl in deuterated pyridine ( C5​D5​N ) to form the Mosher's ester directly in the NMR tube.

  • Acquisition: Acquire a 19 F NMR spectrum (typically at 376 MHz). The CF3​ group of the MTPA moiety will exhibit distinct chemical shifts for the (R,R) and (R,S) diastereomers.

  • Validation: Integrate the distinct 19 F singlets to calculate the diastereomeric excess ( de% ), which directly correlates to the ee% of the original sample.

Analytical Workflow Visualization

Workflow cluster_0 Analytical Platforms A Chiral Cyclopropylacetic Acid Derivative Synthesis B Chiral HPLC (Polysaccharide CSPs) A->B Direct Analysis C Chiral GC (Cyclodextrin Phases) A->C Methylation D NMR Spectroscopy (Mosher's Derivatization) A->D Reduction & MTPA-Cl E Data Integration & Enantiomeric Excess (ee%) B->E C->E D->E

Workflow for validating stereochemical purity of cyclopropylacetic acid derivatives.

References

  • Phenomenex. "Chiral HPLC Separations." Phenomenex Technical Guide. URL:[Link]

  • ACS Publications. "Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation." Organic Letters. URL:[Link]

  • Google Patents. "US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives." United States Patent Application.
  • National Institutes of Health (NIH). "Crystallographic and spectroscopic characterization of racemic Mosher's Acid." PubMed Central (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling and Disposal of 2-(1-Vinylcyclopropyl)acetic acid

As a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs), 2-(1-Vinylcyclopropyl)acetic acid presents unique operational and logistical challenges. Standard disposal templates often...

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Author: BenchChem Technical Support Team. Date: April 2026

As a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs), 2-(1-Vinylcyclopropyl)acetic acid presents unique operational and logistical challenges. Standard disposal templates often fail to account for the specific reactivity of multi-functional organic molecules.

As a Senior Application Scientist, I have designed this comprehensive, field-tested protocol to guide drug development professionals through the safe handling, neutralization, and disposal of this compound. By understanding the mechanistic causality behind these procedures, laboratories can ensure regulatory compliance, minimize environmental impact, and build a self-validating culture of safety.

Chemical Profiling & Mechanistic Hazard Assessment

Before executing any disposal protocol, we must analyze the structural liabilities of the molecule to anticipate its behavior in waste streams. 2-(1-Vinylcyclopropyl)acetic acid contains three distinct reactive moieties that dictate our logistical approach:

  • Carboxylic Acid Group: Confers weak acidity. In aqueous wash streams, it can lower the pH sufficiently to trigger.

  • Vinyl Group: Presents a latent risk for radical-initiated auto-polymerization. Exothermic reactions (such as aggressive neutralization with strong bases) can provide the activation energy required for rapid cross-linking.

  • Cyclopropyl Ring: While generally stable under ambient conditions, the inherent ring strain (~27.5 kcal/mol) makes the molecule susceptible to ring-opening reactions under strongly acidic or catalytic conditions.

Quantitative Data & Logistical Implications
ParameterOperational EstimateLogistical & Safety Implication
Molecular Weight 126.15 g/mol Determines stoichiometric requirements for neutralization.
pKa (Estimated) ~4.5 - 4.8Weak acid; requires a mild, weak base (NaHCO₃) for controlled quenching to avoid thermal spikes.
Boiling Point > 150°CLow volatility at room temperature; inhalation risk is secondary to direct dermal contact.
RCRA Waste Code D002 (if aqueous pH ≤ 2)Must be evaluated for corrosivity prior to manifesting and transport.

Standard Operating Procedure: Step-by-Step Disposal Workflows

The most common error in organic acid disposal is the failure to segregate aqueous acidic waste from general organic solvent waste, leading to pressurized containers and potential ruptures. Every step in the following protocols is designed as a self-validating system to prevent such incidents.

Protocol A: Disposal of Pure Compound and Organic Solvent Mixtures

Use Case: Unused reagents, mother liquors from extraction, or chromatography fractions.

  • Segregation: Ensure the waste container is strictly designated for Non-Halogenated Organic Waste. Causality: Do not mix with nitric acid or other strong oxidizers. The vinyl group is highly susceptible to oxidative cleavage, which is violently exothermic.

  • Stabilization: If disposing of large quantities (>500 mL) of the pure monomeric acid, verify that the ambient temperature of the waste storage area remains below 25°C. Causality: Heat accelerates the decomposition of trace peroxides, which can initiate the polymerization of the vinyl moiety.

  • Packaging: Transfer the liquid into a high-density polyethylene (HDPE) or Teflon-lined safety can, adhering to the standards outlined in . Causality: Avoid standard unlined metal drums; the acidic proton can react with unlined steel over time to generate explosive hydrogen gas.

  • Labeling: Affix a indicating "Warning: Flammable/Combustible Organic Acid Waste."

Protocol B: Neutralization of Aqueous Acidic Waste Streams

Use Case: Aqueous washes from reaction workups containing residual 2-(1-Vinylcyclopropyl)acetic acid.

Mechanistic Rationale: We utilize Sodium Bicarbonate (NaHCO₃) rather than Sodium Hydroxide (NaOH). NaOH causes localized exothermic spiking (ΔH_neutralization ≈ -55 kJ/mol) which could induce vinyl polymerization. NaHCO₃ provides a mild, controlled neutralization with CO₂ evolution acting as a visual indicator of reaction progress.

  • Preparation: Transfer the aqueous waste to a chemically resistant, oversized vessel (at least 2x the waste volume) to accommodate foaming. Place the vessel in a well-ventilated fume hood.

  • Titration: Slowly add a saturated aqueous solution of 5% NaHCO₃ in 50 mL increments.

  • Agitation & Monitoring: Stir gently using a magnetic stir bar. Observe for CO₂ effervescence. Self-Validation: The presence of bubbles confirms the acid is actively being neutralized.

  • Validation: Once bubbling ceases entirely upon the addition of fresh NaHCO₃, use a calibrated pH meter or broad-range pH paper to verify the solution has reached a pH of 6.5–7.5.

  • Routing: Once neutralized, the aqueous solution (now containing the sodium salt of the acid) must still be routed to the appropriate aqueous hazardous waste stream for professional incineration, as the Total Organic Carbon (TOC) load remains high.

Workflow Visualization

The following decision tree dictates the logistical routing for 2-(1-Vinylcyclopropyl)acetic acid waste streams to ensure regulatory compliance and cost-effective disposal.

DisposalWorkflow Start 2-(1-Vinylcyclopropyl)acetic acid Waste Generated CheckState Assess Waste Stream Composition Start->CheckState Aqueous Aqueous / Dilute Mixture (pH < 3) CheckState->Aqueous Organic Pure Compound or Organic Solvent Mixture CheckState->Organic Neutralize Neutralize with 5% NaHCO3 (Monitor CO2 evolution) Aqueous->Neutralize HalogenCheck Check for Halogenated Solvents Organic->HalogenCheck NonHalogenated Route to Non-Halogenated Organic Waste Neutralize->NonHalogenated If organics present HalogenCheck->NonHalogenated No Halogenated Route to Halogenated Organic Waste HalogenCheck->Halogenated Yes Incineration EPA-Approved High-Temperature Incineration NonHalogenated->Incineration Halogenated->Incineration

Decision tree for the segregation and disposal of 2-(1-Vinylcyclopropyl)acetic acid waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface corrosion.

  • Evacuate & Ventilate: Clear personnel from the immediate area and maximize fume hood/room exhaust.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Causality: Do not use combustible absorbents like sawdust. The high surface area combined with the acidic nature of the compound can initiate a slow exothermic degradation, potentially leading to spontaneous combustion.

  • In-situ Neutralization: Carefully broadcast solid NaHCO₃ or Na₂CO₃ over the absorbed spill. Wait for all effervescence to stop, indicating the acid has been converted to its safer sodium salt.

  • Collection: Sweep the neutralized matrix using non-sparking tools and place it into a solid hazardous waste container for incineration.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • Environmental Protection Agency (EPA). "Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[Link]

Handling

Personal protective equipment for handling 2-(1-Vinylcyclopropyl)acetic acid

Advanced Operational Guide: PPE, Handling, and Disposal of 2-(1-Vinylcyclopropyl)acetic acid Executive Summary & Structural Hazard Analysis As a Senior Application Scientist, I approach laboratory safety not as a static...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE, Handling, and Disposal of 2-(1-Vinylcyclopropyl)acetic acid

Executive Summary & Structural Hazard Analysis

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a logical extension of molecular structure. 2-(1-Vinylcyclopropyl)acetic acid is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as viral protease inhibitors.

To handle this compound safely and effectively, we must first deconstruct its reactivity profile to understand the causality behind our safety protocols:

  • The Carboxylic Acid Moiety (-COOH): This functional group confers corrosive properties. It is a primary irritant to the skin, eyes, and mucous membranes. Like other low-molecular-weight organic acids, it can cause severe tissue damage upon prolonged contact [1].

  • The Vinyl Group (-CH=CH₂): This introduces a significant risk of auto-polymerization. Vinyl compounds can polymerize exothermically when exposed to light, atmospheric oxygen (which forms reactive peroxides), or radical initiators [2].

  • The Cyclopropyl Ring: This structural feature contains significant angle strain (approximately 27.5 kcal/mol). While generally stable under ambient conditions, it can undergo ring-opening reactions in the presence of strong electrophiles or radical species, compounding the reactivity of the adjacent vinyl group.

Quantitative Hazard & PPE Matrix

The following table summarizes the primary hazards dictated by the molecule's structure and the corresponding mitigation strategies.

Hazard ClassMolecular DriverPrimary RiskRequired PPE & Engineering Controls
Corrosivity Carboxylic AcidSkin/Eye burns, tissue damageNeoprene or heavy-duty Nitrile gloves (≥8 mil); Chemical splash goggles.
Reactivity Vinyl GroupExothermic auto-polymerizationHandle under N₂/Ar; Store in the dark at 2–8°C.
Toxicity Systemic absorptionMucous membrane irritationFume hood (face velocity 80–120 fpm); Flame-resistant lab coat.

Standard Operating Procedure (SOP): Handling & Execution

Every protocol in the laboratory must be a self-validating system. The following step-by-step methodology ensures that any potential failure point is immediately recognizable and mitigated.

Step 1: Pre-Operational Preparation

  • Environment: Ensure the fume hood is operational and completely clear of incompatible materials. Causality: Strong oxidizers, strong bases, and radical initiators (like peroxides or azo compounds) can trigger violent exothermic reactions or runaway polymerization of the vinyl group [2].

  • Equipment: Gather non-sparking spatulas (if the material is a low-melting solid) or glass syringes with metal needles (if liquid). Purge the primary reaction vessel with an inert gas (Nitrogen or Argon) for 5 minutes. Causality: Displacing oxygen prevents the formation of polyperoxides, which act as auto-initiators for vinyl polymerization.

Step 2: PPE Donning Sequence

  • Lab Coat: Don a fully buttoned, flame-resistant (FR) lab coat.

  • Eye Protection: Put on chemical splash goggles. Causality: Standard safety glasses with side shields are insufficient for handling corrosive organic acids, as they do not protect against vapor intrusion or splash hazards [1].

  • Gloves (Self-Validating Step): Don a pair of standard nitrile gloves, followed by a thicker outer layer of Neoprene or heavy-duty Nitrile (≥8 mil). Causality: Carboxylic acids can permeate thin latex or standard nitrile over time. Double-gloving provides a self-validating safety margin; if the outer glove is compromised, the inner glove provides emergency protection while you doff and replace them.

Step 3: Dispensing and Transfer

  • Retrieve the chemical from cold storage (2–8°C). Allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold container introduces atmospheric condensation; moisture can degrade sensitive reagents and cause unwanted side reactions.

  • Open the container exclusively inside the fume hood. Use a Schlenk line or a purged syringe to withdraw the required volume.

  • Immediately seal the primary container and backfill the headspace with Argon before returning it to cold, dark storage.

Step 4: Post-Operation and Doffing

  • Wipe down the exterior of the reagent bottle with a dry Kimwipe to ensure no micro-spills remain.

  • Remove the outer gloves by peeling them inside out. Causality: This traps any microscopic chemical contamination inside the glove material, preventing cross-contamination to your skin or the laboratory environment.

  • Dispose of the outer gloves in the solid hazardous waste bin and wash hands thoroughly with soap and water.

Waste Management and Disposal Plan

Improper disposal of vinyl-containing organic acids can lead to unwanted polymerization in waste carboys, potentially causing pressure buildup and catastrophic container rupture.

  • Segregation: Do NOT mix with nitric acid or other strong oxidizers. Segregate into a dedicated "Non-Halogenated Organic Waste" container.

  • Quenching Protocol: If the material must be neutralized before disposal, set up a stirred, ice-cold solution of saturated aqueous sodium bicarbonate (NaHCO₃) in a fume hood. Slowly add the acid dropwise. Wait for CO₂ gas evolution to completely cease before transferring to the aqueous waste stream.

  • Stabilization: For bulk disposal of unreacted starting material, ensure a polymerization inhibitor (such as BHT or hydroquinone) is present in the waste container to quench any radical formation and prevent auto-polymerization of the vinyl moiety [2].

Operational Workflow Visualization

OperationalWorkflow A 1. Storage & Retrieval (2-8°C, Dark, Inert Gas) B 2. PPE Donning (Neoprene Gloves, Goggles) A->B C 3. Fume Hood Prep (Purge with N2/Ar) B->C D 4. Dispensing (Avoid Radical Initiators) C->D E 5. Reaction Execution (Monitor Temperature) D->E F 6. Waste Segregation (Add Inhibitor if Bulk) E->F

Operational workflow for handling reactive vinyl-cyclopropyl carboxylic acids.

References

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Formic Acid." CDC.gov. Available at: [Link]

  • TRC Corporation. "Safety Data Sheet: Vinyl Acetate." TRC-Corp.com. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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